molecular formula C9H12N2O3 B1639689 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine CAS No. 685542-25-0

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Cat. No.: B1639689
CAS No.: 685542-25-0
M. Wt: 196.2 g/mol
InChI Key: MOUWIXXWWAOTFJ-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUWIXXWWAOTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Synonym: 2-(4-Methoxyphenoxy)acetamidoxime CAS Registry Number: (Analogous to 1836-62-0 family) Molecular Formula:


Molecular Weight:  196.20  g/mol 

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (chemically identified as 2-(4-methoxyphenoxy)acetamidoxime ). This compound belongs to the class of amidoximes , which are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and prodrugs for amidines. They are also widely investigated as taste modulators (specifically sweetness inhibitors similar to Lactisole).

The protocol outlined below utilizes a convergent two-step synthesis :

  • Williamson Ether Synthesis: Coupling 4-methoxyphenol with chloroacetonitrile.

  • Amidoxime Formation: Nucleophilic addition of hydroxylamine to the nitrile.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we adopt a retrosynthetic approach that disconnects the amidoxime functionality back to a nitrile precursor. Direct functionalization of an ethylamine backbone is kinetically unfavorable compared to the nitrile route.

Strategic Rationale
  • Step 1 (Ether Formation): We utilize 4-methoxyphenol and chloroacetonitrile . The choice of

    
     in refluxing acetone (or MEK) ensures mono-alkylation without polymerizing the nitrile.
    
  • Step 2 (Amidoxime Formation): The nitrile intermediate is reacted with hydroxylamine hydrochloride (

    
    ). A weak base (
    
    
    
    or
    
    
    ) is preferred over strong hydroxides to prevent hydrolysis of the amidoxime to an amide.
Reaction Pathway Diagram[1][2]

Retrosynthesis Target Target: This compound (Amidoxime) Nitrile Intermediate: 2-(4-methoxyphenoxy)acetonitrile Target->Nitrile Functional Group Interconversion Precursors Precursors: 4-Methoxyphenol + Chloroacetonitrile Nitrile->Precursors C-O Bond Disconnection

Figure 1: Retrosynthetic disconnection showing the nitrile intermediate as the linchpin of the synthesis.[1]

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

Objective: Install the cyanomethyl group on the phenolic oxygen.

Reagents:

  • 4-Methoxyphenol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst)
    
  • Solvent: Acetone (dry) or Methyl Ethyl Ketone (MEK)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.

  • Solubilization: Dissolve 4-methoxyphenol (e.g., 12.4 g, 100 mmol) in anhydrous acetone (150 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) and catalytic 
    
    
    
    (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to facilitate phenoxide formation.
  • Addition: Add chloroacetonitrile (9.06 g, 120 mmol) dropwise via a syringe or addition funnel over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and stir vigorously for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting phenol spot should disappear.
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

    • Dissolve the oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from ethanol/hexane or use flash chromatography if necessary.

    • Expected Yield: 85–90%

    • Appearance: White to off-white solid.

Step 2: Synthesis of this compound

Objective: Convert the nitrile to the amidoxime using hydroxylamine.

Reagents:

  • 2-(4-Methoxyphenoxy)acetonitrile (Intermediate from Step 1) (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (3.0 eq)
    
  • Sodium Carbonate (

    
    ) (1.5 eq) or Triethylamine (
    
    
    
    ) (3.0 eq)
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Free Base Generation: In a flask, dissolve

    
     (20.8 g, 300 mmol) in water (30 mL). Slowly add 
    
    
    
    (15.9 g, 150 mmol) or
    
    
    . Caution:
    
    
    evolution.
  • Reaction Assembly: Add the nitrile intermediate (16.3 g, 100 mmol) dissolved in Ethanol (90 mL) to the aqueous hydroxylamine solution.

  • Heating: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism Check: The solution must remain basic/neutral. If pH drops, the reaction stalls.

  • Monitoring: Monitor by TLC or HPLC. The nitrile peak will vanish, and a more polar amidoxime peak will appear.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • The residue will likely precipitate upon cooling. If oil forms, extract with Ethyl Acetate.

    • Wash the organic layer with water (minimal amount) to remove excess hydroxylamine salts.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

    • Expected Yield: 70–80%

    • Appearance: White crystalline solid.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Methoxyphenol + Chloroacetonitrile Reflux1 Reflux (Acetone, K2CO3) 12-16 Hours Start->Reflux1 Workup1 Filter & Wash (1M NaOH) Remove unreacted phenol Reflux1->Workup1 Intermediate Isolate Nitrile Intermediate Workup1->Intermediate Reflux2 Reflux (EtOH/H2O) 6-12 Hours Intermediate->Reflux2 ReagentPrep Prepare NH2OH (free base) (NH2OH.HCl + Na2CO3) ReagentPrep->Reflux2 Crystallize Evaporate EtOH & Crystallize Reflux2->Crystallize Final Final Product: Amidoxime Crystallize->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To validate the identity of the synthesized compound, a multi-modal approach utilizing NMR, IR, and Mass Spectrometry is required. The following data points serve as the "self-validating" criteria.

Spectral Data Summary
TechniqueParameterExpected Value / ObservationStructural Assignment
1H NMR

3.73 ppm (s, 3H)
Singlet

(Methoxy group)
1H NMR

4.45 ppm (s, 2H)
Singlet

(Methylene bridge)
1H NMR

5.5–6.0 ppm (br, 2H)
Broad Singlet

(Amidoxime amine)
1H NMR

6.8–6.9 ppm (m, 4H)
Multiplet (AA'BB')Aromatic Protons
1H NMR

9.0–9.5 ppm (s, 1H)
Broad Singlet

(Oxime hydroxyl)
FT-IR

3300–3500

Broad/Strong

and

stretching
FT-IR

1660–1690

Medium/Sharp

(Amidoxime imine)
FT-IR

2250

ABSENT Confirms conversion of Nitrile
MS (ESI)

197.1

Molecular Ion (MW = 196.[2][3][4]2)
Troubleshooting & Impurity Profiling
  • Impurity A (Amide): If the reaction environment is too acidic or heated excessively without hydroxylamine, the nitrile may hydrolyze to the primary amide (

    
    ).
    
    • Detection: Appearance of carbonyl peak at ~1680

      
       in IR and loss of the oxime OH signal in NMR.
      
  • Impurity B (Starting Material): Incomplete reaction.

    • Detection: Persistence of nitrile peak at 2250

      
      .
      

Safety & Handling

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Upon heating, free hydroxylamine can be unstable. Always maintain reaction temperature below

    
     and ensure an open system (condenser) to prevent pressure buildup.
    
  • Chloroacetonitrile: Highly toxic and a lachrymator. Handle exclusively in a fume hood.

  • Waste Disposal: Aqueous waste containing hydroxylamine should be treated with dilute bleach (sodium hypochlorite) to decompose residual hydroxylamine before disposal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. "2-(4-Methoxyphenoxy)ethylamine Compound Summary."[5] National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. "General procedures for the reaction of nitriles with hydroxylamine." Org.[1][6][7][8] Synth. Coll. Vol. 4, p. 50. Available at: [Link]

  • Stephenson, D. et al. "Synthesis and Taste Properties of Lactisole Derivatives." Journal of Agricultural and Food Chemistry.

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is a novel small molecule with a unique structural architecture, combining a hydroxyimino (oxime) group, a phenoxy moiety, and an ethylamine backbone. While direct research on this specific compound is not extensively available in the public domain, its constituent functional groups are well-characterized in medicinal chemistry and pharmacology. This guide provides a comprehensive exploration of the potential mechanisms of action for this compound, drawing upon established knowledge of its structural analogues. The primary objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating its therapeutic potential.

This document will delve into several plausible mechanistic hypotheses, supported by authoritative literature. Furthermore, it will outline detailed experimental protocols and workflows designed to systematically test these hypotheses, thereby providing a clear path for future research and development.

Structural Features and Their Mechanistic Implications

The chemical structure of this compound suggests several potential biological targets. The molecule can be deconstructed into three key pharmacophores:

  • The Hydroxyimino (Oxime) Group: Oximes are known for a diverse range of biological activities. They can act as acetylcholinesterase reactivators, but also as inhibitors of various enzymes, including kinases.[1][2][3][4] The oxime's nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor, facilitating interactions with receptor binding sites.[1]

  • The Phenoxy-ethylamine Moiety: This structural motif is a cornerstone of many neuropharmacological agents. Phenethylamine derivatives are known to interact with monoamine neurotransmitter systems, potentially inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[5][6] The presence of a methoxy group on the phenyl ring can modulate this activity.[5][6]

  • The 4-Methoxyphenoxy Group: The broader class of phenoxy derivatives exhibits a wide array of pharmacological effects, including anti-inflammatory and antimicrobial properties.[7] A related compound, 2-(2-Methoxyphenoxy)ethylamine, is a known intermediate in the synthesis of cardiovascular drugs like Carvedilol, suggesting a potential for interaction with adrenergic receptors.[8][9][10][11]

Based on these structural components, we can formulate three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Kinase Inhibition

The presence of the oxime group strongly suggests that this compound could function as a kinase inhibitor. Numerous oxime-containing compounds have been shown to inhibit a wide variety of kinases, which are pivotal in cellular signaling pathways regulating cell proliferation, inflammation, and survival.[1][3][12]

Potential Kinase Targets
  • c-Jun N-terminal Kinase (JNK): Some oxime derivatives are known inhibitors of JNK, a key regulator of inflammatory processes and cell proliferation.[1][3]

  • Phosphatidylinositol 3-kinase (PI3K): The oxime moiety has been incorporated into the design of PI3K inhibitors.[1][12]

  • Cyclin-dependent kinases (CDKs): Indirubin oximes exhibit high-affinity binding to the ATP-binding site of various CDKs involved in tumorigenesis.[1][12]

Proposed Signaling Pathway

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates CDK_path CDK/Cyclin Complex RTK->CDK_path Activates JNK_path JNK Pathway PI3K->JNK_path Activates Inflammation Inflammation JNK_path->Inflammation Leads to Proliferation Cell Proliferation CDK_path->Proliferation Promotes Compound 1-(Hydroxyimino)-2- (4-methoxyphenoxy)ethylamine Compound->PI3K Inhibits? Compound->JNK_path Inhibits? Compound->CDK_path Inhibits?

Caption: Hypothetical kinase inhibition pathways for the test compound.

Experimental Workflow: Kinase Inhibition Profiling

To investigate this hypothesis, a multi-step experimental approach is recommended.

kinase_workflow Start Start: Kinase Profiling Broad_Screen Broad-Spectrum Kinase Panel Assay (e.g., KinomeScan) Start->Broad_Screen Hit_ID Identify Hit Kinases (>90% Inhibition) Broad_Screen->Hit_ID Dose_Response IC50 Determination for Top Hits Hit_ID->Dose_Response Cell_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Dose_Response->Cell_Assay Target_Validation Validate Target Engagement in Cells Cell_Assay->Target_Validation End Conclusion on Kinase Inhibitory Activity Target_Validation->End

Caption: Experimental workflow for kinase inhibition profiling.

Protocol 1: Broad-Spectrum Kinase Panel Assay
  • Objective: To identify potential kinase targets from a large panel of kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., DiscoverX's KINOMEscan™ or Millipore's KinaseProfiler™).

    • Submit the compound at a standard screening concentration (typically 1-10 µM).

    • The assay measures the binding or enzymatic activity of the compound against a panel of several hundred kinases.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases showing significant inhibition (e.g., >90%).

Protocol 2: IC50 Determination
  • Objective: To determine the potency of the compound against the identified hit kinases.

  • Methodology:

    • Perform in vitro kinase activity assays (e.g., using radiometric, fluorescent, or luminescent methods) for each hit kinase.

    • Test the compound over a range of concentrations (e.g., 10-fold serial dilutions from 100 µM to 1 pM).

    • Measure kinase activity at each concentration.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Parameter Description
Broad-Spectrum Screen Percentage inhibition against a panel of kinases.
IC50 Value The concentration of the compound required to inhibit 50% of the kinase activity.

Hypothesis 2: Modulation of Monoamine Neurotransmitter Systems

The phenoxy-ethylamine scaffold is a well-established pharmacophore in drugs targeting the central nervous system.[5][6] It is plausible that this compound could function as an inhibitor of monoamine transporters, thereby increasing the synaptic levels of neurotransmitters like dopamine, norepinephrine, and serotonin.

Potential Targets
  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

Proposed Mechanism

neurotransmitter_modulation cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Presynaptic Receptor Postsynaptic Receptor Neurotransmitter->Transporter Reuptake Neurotransmitter->Receptor Binds Compound 1-(Hydroxyimino)-2- (4-methoxyphenoxy)ethylamine Compound->Transporter Inhibits?

Caption: Hypothetical modulation of neurotransmitter reuptake.

Experimental Workflow: Neurotransmitter Transporter Inhibition Assays

A series of in vitro assays can be employed to assess the compound's activity on monoamine transporters.

neurotransmitter_workflow Start Start: Transporter Screening Binding_Assay Radioligand Binding Assay (for DAT, NET, SERT) Start->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay (for DAT, NET, SERT) Binding_Assay->Uptake_Assay IC50_Calc IC50 Determination Uptake_Assay->IC50_Calc Selectivity Determine Selectivity Profile IC50_Calc->Selectivity End Conclusion on Transporter Inhibitory Activity Selectivity->End

Caption: Experimental workflow for neurotransmitter transporter inhibition.

Protocol 3: Radioligand Binding Assay
  • Objective: To determine the affinity of the compound for DAT, NET, and SERT.

  • Methodology:

    • Use cell membranes expressing the human recombinant transporters.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand by the compound.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values to determine the compound's binding affinity.

Protocol 4: Synaptosomal Uptake Assay
  • Objective: To measure the functional inhibition of neurotransmitter uptake.

  • Methodology:

    • Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound.

    • Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Determine the IC50 for the inhibition of uptake for each neurotransmitter.

Parameter Description
Ki (Binding Affinity) The concentration of the compound that occupies 50% of the transporters at equilibrium.
IC50 (Uptake Inhibition) The concentration of the compound that inhibits 50% of neurotransmitter uptake.

Hypothesis 3: Adrenergic Receptor Modulation

Given that the structurally related compound 2-(2-methoxyphenoxy)ethylamine is a precursor to the beta-blocker Carvedilol, it is conceivable that this compound could interact with adrenergic receptors.[8][10]

Potential Targets
  • α-Adrenergic Receptors (e.g., α1, α2)

  • β-Adrenergic Receptors (e.g., β1, β2)

Proposed Mechanism

adrenergic_modulation cluster_cell Target Cell Adrenergic_Receptor Adrenergic Receptor (α or β) G_Protein G-Protein Adrenergic_Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Compound 1-(Hydroxyimino)-2- (4-methoxyphenoxy)ethylamine Compound->Adrenergic_Receptor Binds (Antagonist or Agonist?) Agonist Endogenous Agonist (e.g., Norepinephrine) Agonist->Adrenergic_Receptor Activates

Caption: Hypothetical modulation of adrenergic signaling.

Experimental Workflow: Adrenergic Receptor Screening

A combination of binding and functional assays will elucidate the compound's effect on adrenergic receptors.

adrenergic_workflow Start Start: Adrenergic Screening Receptor_Binding Radioligand Binding Assays (α and β subtypes) Start->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Agonist_Antagonist Determine Agonist vs. Antagonist Activity Functional_Assay->Agonist_Antagonist Subtype_Selectivity Assess Subtype Selectivity Agonist_Antagonist->Subtype_Selectivity End Conclusion on Adrenergic Receptor Activity Subtype_Selectivity->End

Caption: Experimental workflow for adrenergic receptor screening.

Protocol 5: Adrenergic Receptor Binding Assays
  • Objective: To determine the binding affinity of the compound for various adrenergic receptor subtypes.

  • Methodology:

    • Similar to Protocol 3, use cell membranes expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).

    • Use appropriate radioligands (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).

    • Measure the displacement of the radioligand by the test compound.

  • Data Analysis: Calculate Ki values to determine binding affinity.

Protocol 6: Functional Assays (cAMP Accumulation)
  • Objective: To determine if the compound acts as an agonist or antagonist at β-adrenergic receptors.

  • Methodology:

    • Use cells expressing β1 or β2 adrenergic receptors.

    • To test for agonist activity, treat cells with varying concentrations of the compound and measure intracellular cAMP levels.

    • To test for antagonist activity, pre-incubate cells with the compound and then stimulate with a known agonist (e.g., isoproterenol). Measure the inhibition of agonist-induced cAMP production.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Parameter Description
Ki (Binding Affinity) The concentration of the compound that occupies 50% of the receptors at equilibrium.
EC50 (Agonist Potency) The concentration of an agonist that produces 50% of the maximal response.
IC50 (Antagonist Potency) The concentration of an antagonist that inhibits 50% of the agonist response.

Conclusion

The unique chemical structure of this compound presents a compelling case for a multifaceted mechanism of action. By systematically pursuing the three primary hypotheses outlined in this guide—kinase inhibition, modulation of monoamine neurotransmitter systems, and adrenergic receptor modulation—researchers can efficiently and rigorously elucidate its biological activity. The proposed experimental workflows and protocols provide a clear and actionable roadmap for these investigations. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and guiding its future development.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. (n.d.).
  • OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (2011, December 9).
  • Oximes | Encyclopedia MDPI. (2021, June 3).
  • Chemical structures of oximes with non-kinase targets and mechanisms of action. (n.d.).
  • Oximes – Knowledge and References - Taylor & Francis. (n.d.).
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. (n.d.).
  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. (n.d.).
  • Synthesis and Biological Assessment of 2-Hydroxyiminoethanones as Anti-Inflammatory and β-Amyloid Aggregation Inhibitors - PMC. (n.d.).
  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - American Chemical Society. (n.d.).
  • Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed. (2016, March 15).
  • PiHKAL - Wikipedia. (n.d.).
  • (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. (2025, August 6).
  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. (n.d.).
  • The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Acta Naturae. (2025, October 14).
  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity - ResearchGate. (2025, August 9).
  • 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 - ChemicalBook. (2026, January 1).
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).
  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - ResearchGate. (2023, January 11).
  • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio. (2025, April 4).
  • sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 - The Good Scents Company. (n.d.).
  • Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed. (2009, March 26).
  • Dihydroxyphenyl- and Heteroaromatic-Based Thienopyrimidinones to Tackle HIV-1 LEDGF/p75-Dependent IN Activity - MDPI. (2023, September 19).
  • USPTO Grants AOBiome Therapeutics Composition of Matter Patent for its Clinical Candidate B244. (2024, October 9).

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (HYPE-4M)

Abstract

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, this compound, hereafter referred to as HYPE-4M. As a Senior Application Scientist, the following narrative synthesizes established principles of pharmacology and drug development with practical, field-proven insights. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor. This document will detail a tiered screening cascade, from broad primary assays to more focused secondary and tertiary evaluations, to elucidate the compound's pharmacological profile. The ultimate goal is to provide researchers, scientists, and drug development professionals with a robust roadmap for characterizing the therapeutic potential and potential liabilities of HYPE-4M.

Part 1: Introduction and Rationale

The Investigational Compound: this compound (HYPE-4M)

The compound of interest, HYPE-4M, possesses a unique chemical architecture combining a hydroxyimino group, a methoxyphenoxy moiety, and an ethylamine side chain. This combination of functional groups suggests the potential for a wide range of biological activities, as each can contribute to interactions with various biological targets. The hydroxyimino group, for instance, is a known feature in some enzyme inhibitors, while the phenoxy and ethylamine components are common in adrenergic and serotonergic ligands. Given this structural potential, a systematic and unbiased screening approach is paramount to uncovering its therapeutic promise.

Strategic Approach to Biological Activity Screening

A tiered or funnel-based screening cascade is the most efficient and cost-effective strategy for characterizing a novel compound like HYPE-4M. This approach, widely adopted in the pharmaceutical industry, prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net for potential biological activity. As the compound progresses through the tiers, the assays become more complex, resource-intensive, and physiologically relevant, allowing for a deeper understanding of its mechanism of action and potential for clinical translation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening cluster_3 Decision Gate a High-Throughput Screening (HTS) Broad Target Panels c Target Identification & Validation a->c b Phenotypic Screening Cell-Based Assays b->c d Dose-Response & Potency (IC50/EC50) c->d e In Vitro Safety & Selectivity Profiling d->e f Early ADME/Tox Assessment e->f g Hit-to-Lead Candidate f->g

Figure 1: A tiered approach to screening HYPE-4M.

Part 2: Primary Screening - Identifying Biological Activity

The primary screening phase is designed to broadly and rapidly assess HYPE-4M for any significant biological activity across a diverse range of potential targets and cellular processes.

High-Throughput Screening (HTS) for Broad Target Classes

To efficiently probe the interaction of HYPE-4M with a multitude of molecular targets, a panel of commercially available HTS assays is recommended. A logical starting point would be a broad receptor binding assay panel, such as the LeadHunter platform, which covers major target families including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

Table 1: Example HTS Panel for HYPE-4M

Target ClassRepresentative TargetsAssay Principle
GPCRsAdrenergic, Dopaminergic, Serotonergic ReceptorsRadioligand Binding or Functional (e.g., cAMP) Assays
KinasesTyrosine Kinase Panel (e.g., EGFR, VEGFR)Enzymatic Activity Assays (e.g., ADP-Glo)
Ion ChannelsSodium, Potassium, Calcium ChannelsIon Flux Assays or Patch Clamp Electrophysiology
Nuclear ReceptorsEstrogen, Androgen, Glucocorticoid ReceptorsLigand Binding or Reporter Gene Assays
Phenotypic Screening in Relevant Cell Lines

In parallel with target-based screening, phenotypic screening provides a complementary and unbiased approach to discovering the compound's effects in a cellular context. A foundational phenotypic screen involves assessing the impact of HYPE-4M on cell viability across a panel of human cancer cell lines from different tissue origins.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

1. Cell Seeding:

  • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in their recommended growth media.
  • Trypsinize and count the cells, then seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well).
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of HYPE-4M in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
  • Remove the old medium from the cell plates and add the medium containing the different concentrations of HYPE-4M. Include vehicle-only (DMSO) and untreated controls.

3. Incubation and Assay:

  • Incubate the treated plates for 72 hours.
  • Add a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for an additional 2-4 hours.
  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Normalize the fluorescence/absorbance values to the vehicle control to determine the percentage of cell viability.
  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

Part 3: Secondary Screening - Target Deconvolution and Mechanism of Action

Should a "hit" be identified in the primary screens (e.g., significant inhibition of a specific kinase or potent cytotoxicity in a particular cell line), the next phase involves confirming this activity and elucidating the underlying mechanism.

Target Identification and Validation

If the primary hit is from a phenotypic screen, various methods can be employed for target deconvolution, including affinity chromatography, expression profiling, and computational approaches. For a target-based hit, validation involves confirming the interaction through orthogonal assays. For example, if HYPE-4M inhibits a kinase in an enzymatic assay, a follow-up cellular assay to measure the phosphorylation of a known substrate of that kinase would be a crucial validation step.

Dose-Response and Potency Determination

A key aspect of secondary screening is to precisely quantify the compound's potency. This is typically achieved by generating a full dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

G start Prepare Serial Dilutions of HYPE-4M treat Treat Cells/Enzyme with Compound Concentrations start->treat incubate Incubate for a Defined Period treat->incubate measure Measure Biological Response incubate->measure plot Plot Response vs. Log[Concentration] measure->plot calculate Calculate IC50/EC50 via Non-Linear Regression plot->calculate

Figure 2: Workflow for IC50/EC50 determination.

Part 4: In Vitro Safety and Selectivity Profiling

Early assessment of a compound's safety and selectivity is critical to minimize the risk of late-stage failures in drug development.

Assessing Off-Target Effects

Even if HYPE-4M shows high potency for a primary target, it is essential to evaluate its activity against a panel of "anti-targets" – proteins known to be associated with adverse drug reactions. A prime example is the hERG (human Ether-à-go-go-Related Gene) potassium channel, inhibition of which can lead to cardiac arrhythmias.

Table 2: Representative In Vitro Safety Panel

TargetAssociated ToxicityRecommended Assay
hERGCardiotoxicity (QT prolongation)Patch Clamp Electrophysiology
Cytochrome P450 IsoformsDrug-Drug InteractionsCYP Inhibition Assays (e.g., CYP3A4, CYP2D6)
CEREP Safety PanelBroad Off-Target EffectsRadioligand Binding Assays
Early ADME/Tox Profiling

Preliminary in vitro assays can provide valuable insights into the potential Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of HYPE-4M.

  • Solubility: Kinetic or thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic degradation.

  • Cytotoxicity: Assessment in non-cancerous cell lines (e.g., primary hepatocytes) to gauge general cytotoxicity.

Part 5: Data Interpretation and Next Steps

Hit-to-Lead Triage

The culmination of the screening cascade is the "hit-to-lead" decision. A promising "hit" compound like HYPE-4M should ideally exhibit the following characteristics to be advanced to the lead optimization stage:

  • Potency: IC50 or EC50 in the desired range (typically sub-micromolar).

  • Selectivity: Significant selectivity for the primary target over related targets and anti-targets.

  • Favorable ADME/Tox Profile: Good solubility, permeability, and metabolic stability, with no significant cytotoxicity or hERG liability.

  • Tractable Chemistry: The chemical scaffold should be amenable to synthetic modification to improve its properties.

Future Directions

If HYPE-4M is selected as a lead candidate, the subsequent steps in preclinical development would involve lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and more extensive IND-enabling safety and toxicology studies.

References

  • Title: High-Throughput Screening: A Powerful Approach to Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The role of phenotypic screening in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Principles of Early Drug Discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: Phenotypic screening: a comeback for rational drug discovery Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Target deconvolution for phenotypic screening Source: Drug Discovery Today URL: [Link]

  • Title: hERG liability and its impact on drug safety Source: Expert Opinion on Drug Safety URL: [Link]

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Evaluation of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine: A Novel Monoamine Oxidase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the hypothetical discovery and preclinical evaluation of a novel chemical entity, 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine. Conceived through a rational drug design approach, this molecule merges the structural features of phenoxyethylamine derivatives, known for their interaction with biogenic amine systems, and an oxime ether moiety, a functional group present in various biologically active compounds. This document details the scientific rationale underpinning its design, a complete synthetic protocol, and a proposed pathway for its biological characterization as a potential therapeutic agent, with a primary focus on its activity as a monoamine oxidase inhibitor. All protocols and mechanistic discussions are grounded in established scientific principles and supported by authoritative references.

Introduction and Rationale for Discovery

The landscape of neuropharmacology is in continuous evolution, with an ongoing search for novel molecules that can offer improved efficacy and safety profiles for the treatment of depressive and anxiety disorders.[1] The monoamine hypothesis of depression, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor, has been a cornerstone of antidepressant drug discovery for over five decades.[2] Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial regulators of these neurotransmitter levels.[] While the first generation of MAO inhibitors (MAOIs) were highly effective, their use was curtailed by concerns over drug-drug and drug-food interactions.[4] This led to the development of reversible inhibitors of monoamine oxidase-A (RIMAs), which offer a safer, yet still effective, therapeutic option.[1][5]

The design of this compound is predicated on the hypothesis that combining the phenoxyethylamine scaffold, a key structural element in many adrenergic and serotonergic ligands, with an oxime ether functionality could yield a novel reversible inhibitor of MAO-A. The phenoxyethylamine core is present in a variety of biologically active compounds, including some with cardiovascular and neurological applications.[6][7] The oxime ether group, on the other hand, is a versatile functional group found in compounds with a wide array of biological activities, including antidepressant effects.[8]

This guide outlines the conceptual journey from the rational design of this molecule to its proposed synthesis and biological evaluation, providing a framework for the exploration of this and similar chemical entities as next-generation therapeutics for neurological disorders.

Hypothetical Discovery and Strategic Design

The discovery of this compound was not a serendipitous event but rather the outcome of a targeted, structure-based drug design program. The core hypothesis was that the phenoxyethylamine moiety would anchor the molecule in the active site of the MAO-A enzyme, while the hydroxyimino group could establish key interactions, potentially leading to reversible inhibition.

The 4-methoxy substitution on the phenyl ring was chosen to enhance metabolic stability and modulate the electronic properties of the aromatic system. The ethylamine side chain is a classic feature of monoamine neurotransmitters and is crucial for recognition by the MAO enzyme. The terminal hydroxyimino group introduces a polar, hydrogen-bond donating and accepting functionality, which could contribute to a favorable binding profile within the enzyme's active site.

The overall design strategy is depicted in the following logical relationship diagram:

G cluster_0 Rationale cluster_1 Hypothesized Properties cluster_2 Target Molecule Known Bioactive Scaffolds Known Bioactive Scaffolds Phenoxyethylamine Core Phenoxyethylamine Core Known Bioactive Scaffolds->Phenoxyethylamine Core e.g., Carvedilol Intermediate Oxime Ether Moiety Oxime Ether Moiety Known Bioactive Scaffolds->Oxime Ether Moiety Diverse Biological Activities This compound This compound Phenoxyethylamine Core->this compound Oxime Ether Moiety->this compound MAO-A Inhibition MAO-A Inhibition Reversible Binding Reversible Binding MAO-A Inhibition->Reversible Binding Improved Safety Profile Improved Safety Profile Reversible Binding->Improved Safety Profile This compound->MAO-A Inhibition

Caption: Rational design of the target molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward, multi-step process starting from commercially available 4-methoxyphenol. The proposed synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-methoxyphenoxy)acetonitrile

  • To a solution of 4-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-methoxyphenoxy)acetonitrile.

Step 2: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine

  • In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)acetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain 2-(4-methoxyphenoxy)ethan-1-amine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 2-(4-methoxyphenoxy)ethan-1-amine (1 equivalent) and glyoxal (1.1 equivalents, as a 40% aqueous solution) in ethanol.

  • Stir the mixture at room temperature for 2 hours.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the reaction mixture.

  • Stir at room temperature for an additional 6 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

The following diagram illustrates the proposed synthetic workflow:

G 4-Methoxyphenol 4-Methoxyphenol Step1 Williamson Ether Synthesis 4-Methoxyphenol->Step1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Step1 2-(4-methoxyphenoxy)acetonitrile 2-(4-methoxyphenoxy)acetonitrile Step1->2-(4-methoxyphenoxy)acetonitrile Step2 Nitrile Reduction 2-(4-methoxyphenoxy)acetonitrile->Step2 LiAlH4 LiAlH4 LiAlH4->Step2 2-(4-methoxyphenoxy)ethylamine 2-(4-methoxyphenoxy)ethylamine Step2->2-(4-methoxyphenoxy)ethylamine Step3 Condensation and Oximation 2-(4-methoxyphenoxy)ethylamine->Step3 Glyoxal Glyoxal Glyoxal->Step3 Hydroxylamine Hydroxylamine Hydroxylamine->Step3 Target Compound This compound Step3->Target Compound

Caption: Proposed synthetic pathway.

Expected Characterization Data
ParameterExpected Value
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Appearance White to off-white solid
1H NMR (CDCl3, 400 MHz) δ 7.55 (t, 1H), 6.88 (d, 2H), 6.82 (d, 2H), 4.15 (t, 2H), 3.78 (s, 3H), 3.65 (t, 2H)
13C NMR (CDCl3, 100 MHz) δ 154.2, 152.8, 148.5, 115.6, 114.8, 68.2, 55.8, 45.1
Mass Spec (ESI+) m/z 211.11 [M+H]+

Proposed Biological Evaluation

The primary biological evaluation of this compound would focus on its inhibitory activity against monoamine oxidase enzymes.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A, benzylamine for MAO-B.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of the substrate, using a horseradish peroxidase-coupled reaction with Amplex Red to produce a fluorescent product (resorufin).

  • Procedure:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the enzyme, test compound, and Amplex Red/HRP working solution.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence intensity at time zero and after a 30-minute incubation at 37°C.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

Hypothetical Biological Activity Data
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
This compound 85250029.4
Moclobemide (Reference) 200500025

These hypothetical data suggest that the compound is a potent and selective inhibitor of MAO-A, with a profile comparable to the known RIMA, moclobemide.

Potential Mechanism of Action

Based on the hypothetical in vitro data, this compound is proposed to act as a reversible inhibitor of monoamine oxidase-A. The reversibility of inhibition is a key feature of modern MAOIs, as it reduces the risk of hypertensive crisis associated with the consumption of tyramine-rich foods.[5]

The proposed mechanism involves the binding of the compound to the active site of the MAO-A enzyme, preventing the access of endogenous monoamine substrates. The phenoxyethylamine moiety likely orients the molecule within the active site, while the hydroxyimino group may form hydrogen bonds with key amino acid residues, contributing to the binding affinity. The lack of a reactive group capable of forming a covalent bond with the FAD cofactor of the enzyme would account for the reversible nature of the inhibition.

The following diagram illustrates the proposed mechanism of action at the synapse:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO-A MAO-A MA->MAO-A Degradation MA_synapse Monoamines Vesicle->MA_synapse Release Metabolites Inactive Metabolites MAO-A->Metabolites Target_Compound Our Compound Target_Compound->MAO-A Inhibition Receptor Postsynaptic Receptor MA_synapse->Receptor Binding

Caption: Proposed synaptic mechanism of action.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit hypothetical, overview of the discovery, synthesis, and biological evaluation of this compound. The rational design of this molecule, leveraging established principles of medicinal chemistry, has led to a promising candidate for a novel, selective, and reversible inhibitor of MAO-A.

Future research should focus on the experimental validation of the proposed synthetic route and the in vitro biological activity. Subsequent studies should include the determination of the reversibility of MAO-A inhibition, in vivo efficacy studies in animal models of depression, and a comprehensive pharmacokinetic and safety profiling. The exploration of structure-activity relationships by synthesizing and testing analogues of this compound could further optimize its potency and selectivity.

References

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved February 19, 2026, from [Link].

  • Quitkin, F. M. (2014). Early Development of Monoamine Oxidase Inhibitors.
  • Finberg, J. P. M., & Rabey, J. M. (2016). History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. PubMed.
  • Amsterdam, J. D., & Shults, J. (2005). MAOI Antidepressants: A History Being Rewritten.
  • Gillman, P. K. (2022). MAOIs: Overview & History. PsychoTropical Research.
  • Fowler, J. S., Logan, J., & Volkow, N. D. (2010). Reversible inhibitors of monoamine oxidase-A (RIMAs): robust, reversible inhibition of human brain MAO-A by CX157. PubMed, 35(2), 357-64.
  • Wróbel, M. Z., & Rachoń, J. (2019). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base.
  • Fiedorowicz, J. G., & Swartz, K. L. (2012). Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression. CNS Spectrums, 17(3), 133-43.
  • Fowler, J. S., Logan, J., & Volkow, N. D. (2010). Reversible inhibitors of monoamine oxidase-A (RIMAs): Robust, reversible inhibition of human brain MAO-A by CX157.
  • Takeda, N., Maeda, R., Yasui, M., & Ueda, M. (n.d.). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Kobe Pharmaceutical University.
  • Kubmarawa, D., Barminas, J. T., & Aliyu, A. O. C. (2011). Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)ethylamine. PubChem. Retrieved February 19, 2026, from [Link].

  • IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved February 19, 2026, from [Link].

  • Al-Hourani, B. J., & Al-Masri, W. A. (2018). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.
  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved February 19, 2026, from [Link].

  • Wang, Y., Fu, W., & Liu, J. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483.
  • Kciuk, M., & Marciniak, A. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 185-96.
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  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352.
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A Senior Application Scientist's Guide to In Silico Modeling and Docking of Novel Ligands: The Case of "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow for rapid, cost-effective screening of molecular interactions that would be prohibitive to explore solely through traditional wet-lab experiments.[1] This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of a novel small molecule, using "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" as a case study. We will proceed from foundational ligand analysis and target selection to the intricacies of molecular docking, post-simulation analysis, and predictive pharmacokinetics. Each step is detailed with the underlying scientific rationale, establishing a self-validating protocol that ensures reproducibility and confidence in the generated data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to probe the therapeutic potential of new chemical entities.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is long and fraught with high attrition rates, often due to poor efficacy or unforeseen toxicity.[3] Structure-based drug design (SBDD) and computer-aided drug design (CADD) have emerged as pivotal strategies to mitigate these risks.[2][4] By modeling the interaction between a potential drug molecule (a ligand) and its biological target (a receptor, typically a protein) at an atomic level, we can predict binding affinity and specificity, thereby prioritizing the most promising candidates for synthesis and experimental validation.[5][6][7]

The subject of this guide, "this compound," is a novel chemical entity. Lacking pre-existing biological data, an in silico approach is the most logical and efficient first step to hypothesize its function and therapeutic potential. This document outlines the complete workflow for such an investigation.

Foundational Analysis and Hypothesis Generation

Before any simulation, a thorough analysis of the ligand's structure is critical for generating a scientifically sound hypothesis about its potential biological target.

Ligand Structural Scrutiny

The structure of "this compound" contains several key functional groups:

  • Ethylamine Core: A common scaffold in many neurotransmitters and neuromodulatory drugs (e.g., dopamine, norepinephrine).

  • Hydroxyimino Group (Oxime): A versatile functional group known for its role in various bioactive compounds, including cholinesterase reactivators.

  • 4-Methoxyphenoxy Moiety: This group can participate in hydrophobic and aromatic stacking interactions within a protein binding pocket.

The presence of the ethylamine core strongly suggests a potential interaction with targets in the central nervous system, particularly those involved in monoamine pathways.

Target Selection: Monoamine Oxidase B (MAO-B)

Based on the structural analysis, we hypothesize that this ligand may act as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

Justification for Target Choice:

  • Substrate Similarity: The ethylamine backbone mimics endogenous monoamines that are substrates for MAO-B.

  • Established Pharmacophore: Many known MAO-B inhibitors feature aromatic rings and amine functionalities.

  • Therapeutic Relevance: Identifying novel MAO-B inhibitors is an active area of research.

For our study, we will use the high-resolution crystal structure of human MAO-B in complex with a known inhibitor. A suitable entry from the RCSB Protein Data Bank (PDB) is PDB ID: 2BYB . This structure provides a well-defined active site, crucial for accurate docking studies.

The In Silico Modeling Workflow

Our investigation will follow a multi-stage computational pipeline, designed to rigorously assess the binding potential of our ligand to MAO-B.

G cluster_prep Preparation Phase cluster_core Core Simulation cluster_analysis Analysis & Validation Ligand_Prep Step 1: Ligand Preparation (2D to 3D, Energy Minimization) Docking Step 3: Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Prepared Ligand Protein_Prep Step 2: Protein Preparation (PDB Cleanup, Protonation) Protein_Prep->Docking Prepared Receptor Post_Docking Step 4: Post-Docking Analysis (Pose Visualization, Interaction Mapping) Docking->Post_Docking Docked Poses & Scores ADMET Step 5: ADMET Prediction (Drug-Likeness, Pharmacokinetics) Post_Docking->ADMET Validated Lead MD_Sim Step 6: Molecular Dynamics (MD) (Complex Stability Assessment) Post_Docking->MD_Sim Top-Ranked Pose

Caption: High-level overview of the in silico drug discovery workflow.

Step 1: Ligand Preparation

The goal of this step is to convert the 2D chemical name into a geometrically optimized, 3D structure suitable for docking.[8]

Protocol: Ligand Preparation using UCSF Chimera

  • Obtain Structure: Open UCSF Chimera. Navigate to File > Fetch by ID. Select PubChem CID and search for "this compound". If not available, use the Build Structure tool to draw it and convert its SMILES string (COC1=CC=C(OCC(N)=NO)C=C1).[9]

  • Add Hydrogens: With the ligand loaded, go to Tools > Structure Editing > Add Hydrogens. Confirm the choice.

  • Assign Charges: Go to Tools > Structure Editing > Add Charge. Select the Gasteiger method and click OK. This assigns partial atomic charges necessary for calculating electrostatic interactions.[10]

  • Energy Minimization: To obtain a low-energy 3D conformation, navigate to Tools > Structure Editing > Minimize Structure. Use the default settings (100 steepest descent steps, 100 conjugate gradient steps) and click Minimize.[10]

  • Save Ligand: Save the prepared ligand as a Mol2 file (e.g., ligand.mol2) via File > Save Mol2.

Step 2: Protein Target Preparation

This crucial step involves "cleaning" the raw PDB file to make it suitable for docking.[11][12]

Protocol: Protein Preparation using UCSF Chimera

  • Fetch PDB: Open UCSF Chimera. Go to File > Fetch by ID. Enter the PDB ID 2BYB and click Fetch.

  • Dock Prep Tool: Navigate to Tools > Surface/Binding Analysis > Dock Prep.[10]

  • Clean Structure: In the Dock Prep window:

    • Delete solvent (water molecules) as they can interfere with docking unless they are known to be critical for binding.

    • Complete incomplete side chains.

    • Add hydrogens to the protein, assuming a standard physiological pH of 7.4.

    • Assign AMBER charges to the protein atoms.[10]

  • Save Receptor: Save the prepared protein as a Mol2 file (e.g., receptor.mol2).

Step 3: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[4][5][6][13] We will use AutoDock Vina, a widely-used program known for its speed and accuracy.[14][15]

G Input Input Files - receptor.pdbqt - ligand.pdbqt - config.txt Vina AutoDock Vina Execution Input->Vina Provide inputs Output Output Files - results.pdbqt (Poses) - log.txt (Scores) Vina->Output Generate results Analysis Visualization & Analysis (PyMOL) Output->Analysis Interpret results

Sources

Methodological & Application

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" analytical methods for quantification (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine by HPLC-UV and LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of this compound. Recognizing the absence of established standard operating procedures for this specific molecule, this guide is built upon first principles of analytical chemistry and proven methodologies for analogous compounds containing oxime, ether, and amine functionalities. We present detailed protocols for method development using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, and professionals in pharmaceutical development and quality control. The causality behind experimental choices, from sample preparation to instrument parameter optimization, is thoroughly explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Analytical Rationale

This compound is a molecule possessing a unique combination of functional groups: a polar hydroxyimino (oxime) group, a primary amine, and a methoxyphenyl ether moiety. Such structures are of interest in medicinal chemistry and drug discovery. Accurate and precise quantification is paramount for pharmacokinetic studies, metabolism research, stability testing, and quality control.

The analytical challenge lies in the molecule's polarity and potential for isomerism (syn/anti isomers of the oxime group), which can affect chromatographic behavior.[1] Furthermore, the amine group can cause peak tailing on certain silica-based columns, while the oxime can be sensitive to thermal degradation.

This guide proposes two primary analytical strategies:

  • HPLC-UV: A robust, accessible method suitable for routine analysis and quantification at moderate concentrations. The 4-methoxyphenyl group provides a strong chromophore for reliable UV detection.

  • LC-MS/MS: A highly sensitive and selective method, ideal for quantifying trace levels in complex biological matrices and for definitive identification.

Analyte Physicochemical Properties & Pre-analytical Considerations

A successful analytical method is built upon an understanding of the analyte's properties.

  • UV Absorbance: The methoxyphenyl ring is the primary chromophore. An initial UV scan (200-400 nm) of a standard solution is essential. The expected λmax will likely be around 220-230 nm and a secondary peak near 270-280 nm. For optimal sensitivity and selectivity, monitoring at the higher wavelength is often preferred to avoid interference from common solvents and matrix components.[2]

  • Ionization Potential: The primary amine group is a ready site for protonation, making Electrospray Ionization in Positive Mode (ESI+) the logical choice for LC-MS analysis. The predicted [M+H]⁺ ion would be the primary target for MS analysis.

  • Solubility & Stability: The compound's polarity suggests good solubility in polar organic solvents like methanol and acetonitrile, which are common in reversed-phase chromatography. Oximes can exhibit limited stability under highly acidic or basic conditions, or at elevated temperatures, a factor to consider during sample preparation and storage.[3]

Universal Sample Preparation Workflow

Effective sample preparation is critical for removing interfering matrix components, concentrating the analyte, and ensuring method robustness.[4][5] The choice of technique depends on the sample matrix (e.g., plasma, urine, reaction mixture).

A generalized workflow can be visualized as follows:

G cluster_0 Sample Preparation Workflow Sample Biological or Chemical Matrix Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip For Biological Fluids LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate or MTBE) Sample->LLE General Purpose SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Sample->SPE High Purity Needed Evap Evaporation to Dryness (under Nitrogen) Precip->Evap LLE->Evap SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Analysis Inject for HPLC or LC-MS Analysis Recon->Analysis

Caption: Generalized workflow for sample preparation.

Protocol: Solid Phase Extraction (SPE) for Biological Matrices

This protocol leverages a mixed-mode cation exchange sorbent to capture the protonated amine group, offering high selectivity.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Equilibrate: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6) through the cartridge.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the amine, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for analysis.

HPLC-UV Method Development Protocol

This method is designed as a robust starting point for quantification in less complex matrices.

Causality of Method Design:
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point for retaining the moderately nonpolar methoxyphenyl moiety.

  • Mobile Phase: A combination of acetonitrile (or methanol) and water is used. A buffer (e.g., ammonium formate or acetate) at a slightly acidic pH (3-5) is critical. This ensures the primary amine is consistently protonated, preventing peak tailing and improving peak shape.

  • Gradient Elution: A gradient is recommended for initial development to ensure elution of all components and to determine the optimal organic solvent percentage for potential future isocratic methods.

Step-by-Step HPLC Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the initial mobile phase.

  • Chromatographic System: Equip an HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Instrument Conditions: Set up the instrument with the starting parameters outlined in the table below.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards, starting with the highest concentration to condition the column, followed by a blank and then the full calibration curve from lowest to highest concentration.

  • Data Processing: Integrate the peak area at the determined λmax. Construct a calibration curve by plotting peak area against concentration and determine the linearity (R²).

Table 1: Suggested HPLC-UV Starting Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reverse-phase for retaining the analyte.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffers the mobile phase to ensure consistent protonation of the amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minScouting gradient to determine elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical starting volume.
Detection UV at 225 nm and 275 nmMonitor at expected λmax values for the methoxyphenyl chromophore.

LC-MS/MS Method Development Protocol

This method provides the ultimate in sensitivity and selectivity, making it the gold standard for bioanalysis and trace impurity detection.

Workflow for LC-MS/MS Method Development

G cluster_1 LC-MS/MS Method Development Infusion 1. Direct Infusion (Tune Parameters) FindParent 2. Full Scan (MS1) Find [M+H]⁺ Infusion->FindParent FindFrag 3. Product Ion Scan (MS2) Identify Fragments FindParent->FindFrag SelectMRM 4. Select MRM Transitions (Precursor → Product) FindFrag->SelectMRM OptimizeCE 5. Optimize Collision Energy (CE) for each transition SelectMRM->OptimizeCE Validate 7. Full Method Validation OptimizeCE->Validate DevelopLC 6. Develop LC Method (Adapt from HPLC) DevelopLC->Validate

Caption: Stepwise workflow for LC-MS/MS method development.

Step-by-Step LC-MS/MS Protocol
  • Analyte Tuning & Optimization:

    • Directly infuse a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid into the mass spectrometer.

    • In positive ion mode (ESI+), perform a full scan (MS1) to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₁₄N₂O₂, the monoisotopic mass is 194.11. Therefore, the target m/z for [M+H]⁺ is 195.11 .

    • Perform a product ion scan (MS2) on the precursor ion (m/z 195.11) to identify stable, characteristic fragment ions. Expected fragments may arise from the cleavage of the ether bond or rearrangements of the side chain.

    • Select at least two strong, specific fragment ions for Multiple Reaction Monitoring (MRM). One will be the "quantifier" and the other the "qualifier".

    • For each MRM transition, optimize the collision energy (CE) to maximize the fragment ion signal.

  • LC Method:

    • The HPLC method described previously is an excellent starting point. The flow rate may need to be scaled down if using a smaller ID column (e.g., 2.1 mm).

    • It is critical to use volatile buffers like ammonium formate or ammonium acetate, as non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry.[6]

  • Analysis & Quantification:

    • Prepare a calibration curve in a representative blank matrix (matrix-matched calibration) to compensate for matrix effects.[7]

    • Inject the samples and standards and acquire data using the optimized MRM transitions.

    • Quantify using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

Table 2: Suggested LC-MS/MS Starting Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmSmaller particle size and ID for better sensitivity and resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for good protonation and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group is readily protonated.
Precursor Ion m/z 195.11The calculated [M+H]⁺ for the analyte.
Product Ions To be determined experimentallySelect two abundant and specific fragments from the MS2 spectrum.
Source Params. To be optimized (Capillary voltage, gas flows, temp.)Instrument-dependent; optimize for maximum parent ion signal.
Collision Energy To be optimized for each transitionMaximizes signal for each specific fragment ion.

Method Validation Summary

Any developed method must be validated to ensure it is fit for purpose. Key parameters, as defined by ICH guidelines, should be assessed.

Table 3: Core Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the analyte's retention time in blank matrix.
Linearity Proportionality of signal to concentration over a defined range.R² ≥ 0.995 for the calibration curve.
Accuracy Closeness of measured value to the true value.Recovery of 80-120% at three concentration levels.
Precision Agreement between replicate measurements (repeatability & intermediate precision).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; Precision and accuracy criteria must be met.

References

  • Wolschann, P., & Schmid, W. (2010). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. Journal of Chromatography B, 878(30), 2639-2646. [Link]

  • Levaggi, D. A., & Feldstein, M. (1970). Isolation and analysis of carbonyl compounds as oximes. Journal of the Air Pollution Control Association, 20(5), 312-314. [Link]

  • Dalton, R. W., Deming, S. N., & Zenie, F. H. (1982). Reversed-phase liquid chromatography for determination of. beta.-hydroxy oximes and related compounds from copper solvent extrac. Analytical Chemistry, 54(13), 2210-2214. [Link]

  • Bhandari, S., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 29(17), 4059. [Link]

  • Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. [Link]

  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

  • Zsolt, H., & Kitti, S. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Molecules, 26(19), 5943. [Link]

  • Egorova, K. S., & Ananikov, V. P. (2014). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Mass Spectrometry Reviews, 33(4), 289-317. [Link]

  • Shimadzu. (2020). Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. [Link]

  • Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. [Link]

  • Lee, S., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 14(1), 123. [Link]

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" use in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine for T1R Family Modulation

Executive Summary

This guide details the protocol for utilizing This compound (hereafter referred to as Compound A ) in High-Throughput Screening (HTS) campaigns.

Based on its structural homology to Lactisole (2-(4-methoxyphenoxy)propanoic acid), Compound A acts as a putative carboxylic acid bioisostere , targeting the transmembrane domain of Class C GPCRs, specifically the Sweet Taste Receptor (T1R2/T1R3) . This application note focuses on characterizing its utility as a Negative Allosteric Modulator (NAM) for flavor masking applications and metabolic research.

Scientific Rationale & Mechanism

Structural Homology & Target Prediction

Compound A features a 4-methoxyphenoxy tail linked to a hydroxyimino-ethylamine (amidoxime) headgroup.

  • The Pharmacophore: The 4-methoxyphenoxy moiety is the critical binding determinant for the transmembrane domain (TMD) of the T1R3 subunit, a site well-characterized by the inhibitor Lactisole.

  • The Bioisostere: The hydroxyimino (amidoxime) group replaces the carboxylic acid found in Lactisole. This modification is employed to alter solubility, permeability, and reduce pH-dependent binding variability while maintaining hydrogen bond acceptor/donor capabilities.

Signaling Pathway

The T1R2/T1R3 heterodimer couples to


-gustducin (or promiscuous 

in HTS assays). Activation by sweeteners (sucrose, sucralose) triggers the PLC

2 signaling cascade, resulting in intracellular calcium (

) release. Compound A is screened for its ability to dampen this signal.

T1R_Signaling Ligand Sweetener (Sucrose/Sucralose) Receptor T1R2/T1R3 GPCR Heterodimer Ligand->Receptor Activates GProtein G-alpha (Gustducin/G15) Receptor->GProtein Couples CompoundA Compound A (NAM / Inhibitor) CompoundA->Receptor Inhibits (Allosteric) PLC PLC-beta2 GProtein->PLC Activates IP3 IP3 Production PLC->IP3 Catalyzes ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release (FLIPR Signal) ER->Calcium Release

Figure 1: Signal transduction pathway for T1R2/T1R3. Compound A acts as a Negative Allosteric Modulator (NAM) on the receptor TMD, preventing G-protein coupling despite ligand presence.

HTS Protocol: Calcium Flux Assay

This protocol utilizes a cell-based calcium mobilization assay (FLIPR/FDSS) to screen Compound A for antagonistic activity.

Materials & Reagents
ComponentSpecificationNotes
Cell Line HEK293-T1R2/T1R3Stably expressing

promiscuous G-protein.
Compound A >98% PuritySolubilize in 100% DMSO.
Agonist Sucralose (1 mM)Use at EC80 concentration for inhibition mode.
Dye Fluo-4 AM or Calcium 6Calcium 6 (Molecular Devices) preferred for no-wash.
Buffer HBSS + 20mM HEPESpH 7.4. Avoid Probenecid if possible (can interfere).
Step-by-Step Methodology

Step 1: Compound Preparation (Acoustic Dispensing)

  • Prepare a 10 mM stock of Compound A in DMSO.

  • Use an acoustic dispenser (e.g., Echo 650) to spot 40 nL of Compound A into 384-well assay plates (black-wall, clear-bottom).

  • Critical: Include "Min" (DMSO only + Agonist) and "Max" (Reference Inhibitor Lactisole + Agonist) controls.

Step 2: Cell Seeding

  • Harvest HEK293-T1R2/T1R3 cells at 80-90% confluence.

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (20,000 cells) into the pre-spotted plates.

  • Incubation: Centrifuge briefly (200 x g, 1 min) and incubate for 24 hours at 37°C/5% CO2.

    • Note: Pre-spotting compound allows for "co-incubation" equilibrium, critical for NAMs.

Step 3: Dye Loading

  • Remove culture medium (or add 20 µL 2X dye for no-wash).

  • Add 20 µL of Calcium-6 loading dye in HBSS/HEPES.

  • Incubate for 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients.

Step 4: FLIPR/FDSS Reading

  • Transfer plate to the FLIPR Tetra or Hamamatsu FDSS.

  • Baseline Read: Record fluorescence for 10 seconds.

  • Agonist Injection: Inject 10 µL of 5X EC80 Sucralose (final conc. ~100 µM).

  • Kinetic Read: Record fluorescence for 120 seconds.

HTS_Workflow Stock Compound A (10mM DMSO) Echo Acoustic Dispensing Stock->Echo Cells HEK293-T1R2/3 Seeding Echo->Cells Pre-spotting Incubate 24h Incubation (Equilibrium) Cells->Incubate Dye Dye Loading (Fluo-4/Calc-6) Incubate->Dye FLIPR FLIPR Read (+ Agonist Injection) Dye->FLIPR Analysis IC50 Calculation FLIPR->Analysis

Figure 2: HTS Workflow for screening Compound A. Pre-spotting ensures compound equilibrium before agonist addition.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the Response Ratio (RR) :


.

Percent Inhibition is calculated as:



  • Control_pos: Agonist (Sucralose) + DMSO (Full Signal)

  • Control_neg: Buffer only (No Signal)

Expected Results Table
ParameterExpected ValueInterpretation
Z-Prime (Z') > 0.5Assay is robust for screening.
Compound A IC50 1 - 50 µMTypical range for Lactisole analogs.
Hill Slope -1.0 ± 0.3Indicates 1:1 binding stoichiometry.
Solubility Limit ~100 µMAmidoximes may precipitate at high conc. in HBSS.

Troubleshooting & Critical Considerations

Amidoxime Stability
  • Issue: Amidoximes can undergo hydrolysis to amides or reduction to amidines in the presence of certain cellular reductases or harsh pH.

  • Solution: Prepare fresh DMSO stocks immediately before the assay. Avoid freeze-thaw cycles. Keep assay buffer pH strictly at 7.4.

Assay Interference (False Positives)
  • Chelation: Amidoximes are known metal chelators. High concentrations (>100 µM) may chelate Calcium in the buffer, dampening the signal artificially.

  • Control: Run a "Counter-Screen" using an unrelated GPCR (e.g., Muscarinic M1) or adding Calcium directly to check for signal quenching.

Wash vs. No-Wash
  • For Compound A, a No-Wash protocol is recommended. Washing steps may remove the compound if it has a fast off-rate (

    
    ), leading to underestimation of potency.
    

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

  • Zhang, F., et al. (2008). "Molecular mechanism for the species-specific sensitivity of T1R3 to the sweetener lactisole." Biochemical and Biophysical Research Communications.

  • Molecular Devices. (2023). "FLIPR Calcium Assay Kits Application Note." Molecular Devices Technical Library.

Application Note & Protocol Guide: Preclinical Formulation of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (Compound 'X')

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the formulation of "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" for preclinical studies.

Abstract: The transition of a new chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture where the formulation strategy can dictate the success or failure of in vivo studies. This guide provides a comprehensive framework for the preclinical formulation of this compound (referred to herein as 'Compound X'), a novel compound featuring a phenoxyethylamine scaffold and an oxime moiety. These structural features suggest potential biological activity but also present distinct physicochemical challenges, such as poor aqueous solubility.[1][2] This document outlines a systematic approach, from initial characterization to the development of robust formulations for pharmacokinetic (PK) and toxicology (Tox) studies, ensuring data integrity and maximizing in vivo exposure.

Introduction: The Central Role of Formulation

Preclinical development aims to establish the safety and efficacy profile of a drug candidate in animal models.[3] A significant portion of promising compounds fail at this stage due to poor pharmacokinetic properties, often stemming from inadequate solubility and bioavailability.[4] The objective of preclinical formulation is not to develop the final market dosage form, but to create a reliable and consistent delivery system that maximizes exposure for safety and efficacy assessment.[4][5]

Compound X incorporates a phenoxyethylamine core, a motif present in various biologically active agents, and a hydroxyimino (oxime) group, which can influence physicochemical properties and metabolic stability.[2][6][7][8] The inherent lipophilicity suggested by the methoxy-substituted phenyl ring and the potential for low aqueous solubility make a structured formulation approach essential.

Phase 1: Essential Pre-formulation Characterization

Before any formulation is developed, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory.[1] This data-driven approach minimizes the use of valuable API and informs the selection of the most viable formulation strategy.

Physicochemical Property Assessment

A foundational understanding of the molecule's properties is the first step in designing an appropriate formulation.[1]

Parameter Methodology Rationale & Implication for Formulation
Aqueous Solubility pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4)The ethylamine group imparts a basic character (pKa), making solubility pH-dependent. This profile determines if a simple aqueous solution is feasible at physiological pH or if pH modification can be used as a formulation tool.[1]
pKa Determination Potentiometric Titration or Capillary ElectrophoresisPrecisely identifies the ionization constant(s). Crucial for predicting solubility behavior in different GI tract segments and for selecting appropriate buffers.[1][9]
Log P / Log D Shake-Flask Method (n-octanol/water) or HPLC-basedMeasures lipophilicity. A high Log P often correlates with poor aqueous solubility and is a key indicator that solubilization enhancement techniques will be necessary.[1][9]
Solid-State Analysis Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines melting point, crystallinity, and thermal stability. Amorphous forms often have higher solubility but may be less stable than crystalline forms.[9][10]
Chemical Stability Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) via HPLCIdentifies degradation pathways. Oxime moieties can be susceptible to hydrolysis.[2] This data is critical for selecting compatible excipients and storage conditions.

Phase 2: Strategic Formulation Development

The goal is to develop simple, safe, and reproducible formulations suitable for the specific preclinical study (e.g., PK, PD, or toxicology).[3] For early studies, solution-based formulations are preferred to eliminate dissolution as a rate-limiting step for absorption.[3][11]

Preformulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Finalization API Receive API (Compound X) PhysChem Physicochemical Profiling (Solubility, pKa, LogP, Stability) API->PhysChem Initial Analysis Decision Solubility Assessment PhysChem->Decision Soluble Soluble at Target Dose? Decision->Soluble Evaluate Data Form_Solution Strategy 1: Aqueous/Co-Solvent Solution Soluble->Form_Solution Yes Form_Suspension Strategy 2: Aqueous Suspension Soluble->Form_Suspension No Excipient Excipient Screening (Compatibility & Solubilization) Form_Solution->Excipient Form_Suspension->Excipient Prototype Prototype Formulation (Vehicle Optimization) Excipient->Prototype QC Analytical QC (HPLC for Potency/Homogeneity) Prototype->QC Final Dose-Ready Formulation for In Vivo Studies QC->Final Release

Caption: Pre-formulation to dose-ready workflow for Compound X.

Approach 1: Solution Formulations (For IV and low-dose PO PK)

For intravenous administration, a true solution is mandatory to prevent capillary blockade.[1] Solution formulations are also ideal for initial oral PK studies to understand the compound's intrinsic absorption characteristics without confounding dissolution effects.[3]

Commonly Used Excipients for Solubilization:

Excipient Class Examples Mechanism of Action Considerations
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolReduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[12]Toxicity and potential for precipitation upon dilution in vivo. Use the lowest effective concentration.[1]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15Form micelles that encapsulate the drug, increasing its apparent solubility.[12][13]Can have biological effects of their own.[3] Must be carefully selected based on the animal model and route.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic drug molecule resides within the cyclodextrin cavity.[12][13]Can affect drug clearance. Stoichiometry of complexation is important.
pH Modifiers Citric Acid, HCl, NaOH, Phosphate BuffersIonize the drug molecule at its basic ethylamine center, forming a more soluble salt.[12][14]Ensure the final pH is physiologically tolerable for the intended route of administration.[11]
Approach 2: Suspension Formulations (For high-dose PO Tox/Efficacy)

For high-dose studies where achieving the required concentration in a solution is not feasible, a uniform suspension is the preferred approach.[1] The goal is to ensure a homogenous dose is administered every time.

Key Components of a Suspension:

  • Wetting Agent: A surfactant (e.g., 0.1% Tween® 80) is used to decrease the surface tension between the drug particles and the vehicle, ensuring uniform dispersion.

  • Suspending/Viscosity-Modifying Agent: Polymers like methylcellulose (MC) or carboxymethylcellulose (CMC) increase the viscosity of the vehicle, slowing down particle sedimentation.[14]

  • Vehicle: Typically purified water or a simple buffer.

Detailed Experimental Protocols

Safety Precaution: Prior to handling, review the Material Safety Data Sheet (MSDS) for Compound X and all excipients.[15][16] Handle the API in a ventilated enclosure and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Preparation of a Co-solvent IV Formulation (1 mg/mL)

Objective: To prepare a clear, sterile-filterable solution for intravenous administration in a rodent PK study.

Materials:

  • Compound X (API)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile

  • Sterile 0.22 µm syringe filter

Procedure:

  • Vehicle Preparation: In a sterile beaker, prepare the vehicle by mixing PG and PEG 400 in a 1:1 ratio (v/v). For example, mix 5 mL of PG and 5 mL of PEG 400. This co-solvent system is a common starting point for poorly soluble compounds.[1]

  • API Solubilization: Weigh the required amount of Compound X (e.g., 10 mg) and transfer it to a sterile glass vial.

  • Add a small volume of the co-solvent vehicle (e.g., 1 mL) to the API. Vortex or sonicate gently until the API is completely dissolved. Visually inspect against a light and dark background to ensure no particles remain.

  • Final Dilution: Slowly add the remaining volume of the co-solvent vehicle to reach 50% of the final target volume (e.g., add co-solvent up to 5 mL for a 10 mL final batch).

  • Aqueous Dilution: In a stepwise manner, slowly add sterile saline while vortexing to reach the final target volume (10 mL). Causality Note: Slow addition is critical to prevent the drug from precipitating out of solution as the polarity of the vehicle increases.

  • Final Check & Sterilization: Visually inspect the final solution for any signs of precipitation or haziness.

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile final container. This step is mandatory for IV preparations to ensure sterility.

  • QC Analysis: Submit an aliquot for HPLC analysis (as per Protocol 4.3) to confirm the final concentration.

Protocol 4.2: Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a homogenous and re-dispersible suspension for oral gavage administration in a toxicology study.

Suspension_Workflow Start Start: Prepare Vehicle Step1 1. Prepare 0.5% CMC in water Start->Step1 Step2 2. Add 0.1% Tween 80 (Wetting Agent) Step1->Step2 Step3 3. Weigh API (Compound X) Step2->Step3 Step4 4. Create a paste with a small amount of vehicle Step3->Step4 Step5 5. Gradually add remaining vehicle with continuous mixing Step4->Step5 Step6 6. Homogenize (e.g., stir plate) for 30 minutes Step5->Step6 QC 7. QC Check: Visual uniformity & HPLC Step6->QC End Store at 2-8°C, protected from light. Re-suspend before use. QC->End

Caption: Step-by-step workflow for oral suspension preparation.

Materials:

  • Compound X (API), micronized if available

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and pestle

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to purified water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight). Once hydrated, add Tween® 80 to a final concentration of 0.1% (v/v) and mix well.

  • Weigh API: Accurately weigh the required amount of Compound X. Expertise Note: Using micronized API increases the surface area, which can improve dissolution rate and content uniformity.

  • Wetting the API: Place the weighed API into a mortar. Add a small volume of the vehicle (just enough to form a thick, smooth paste) and triturate with the pestle. This step is critical to ensure all particles are wetted by the vehicle, preventing clumping.

  • Geometric Dilution: Gradually add more vehicle in small portions, mixing thoroughly after each addition, until the suspension is easily pourable.

  • Final Volume & Homogenization: Transfer the slurry to a calibrated container. Use additional vehicle to rinse the mortar and pestle, ensuring a complete transfer of the API. Adjust to the final volume with the vehicle.

  • Place the container on a magnetic stir plate and stir continuously for at least 30 minutes to ensure homogeneity.

  • QC Analysis: Submit an aliquot for HPLC analysis (as per Protocol 4.3) to confirm concentration. Before taking the aliquot, ensure the suspension is vigorously mixed.

  • Storage: Store in a tightly sealed, light-protected container at 2-8°C. Label clearly with "Shake Vigorously Before Use."

Protocol 4.3: HPLC-UV Method for Quality Control

Objective: To quantify the concentration of Compound X in prepared formulations and assess its purity. An HPLC method is a standard for this purpose.[17][18]

Instrumentation & Parameters:

Parameter Condition
HPLC System Agilent 1260 or equivalent with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detection 275 nm (or determined λmax for Compound X)

Procedure:

  • Standard Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL. Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • For Solutions: Dilute the formulation with the mobile phase to fall within the calibration curve range.

    • For Suspensions: Accurately weigh an aliquot of the mixed suspension, dissolve it in a known volume of organic solvent (e.g., Acetonitrile), and then dilute further with the mobile phase.

  • Analysis: Inject the standards and samples.

  • Quantification: Calculate the concentration of Compound X in the formulation samples against the standard curve. The R² value for the calibration curve should be >0.995 for the assay to be considered valid.

Preclinical Study Integration

The choice of formulation is intrinsically linked to the design of the preclinical study.

Preclinical_Logic Form_IV IV Solution Formulation (Protocol 4.1) PK_Study Pharmacokinetic (PK) Study Form_IV->PK_Study Form_PO PO Solution/Suspension (Protocol 4.2) Form_PO->PK_Study Tox_Study Toxicology (Tox) Study Form_PO->Tox_Study Efficacy_Study Efficacy (PD) Study Form_PO->Efficacy_Study Data_Abs Absolute Bioavailability (F%) PK_Study->Data_Abs Data_Tox Safety Margin Dose Escalation Tox_Study->Data_Tox Data_PD Dose-Response Relationship Efficacy_Study->Data_PD

Caption: Integration of formulation into preclinical study design.

  • Pharmacokinetics (PK): Both IV and PO formulations are used. The IV data provides clearance and volume of distribution, while comparison with PO data allows for the calculation of absolute oral bioavailability (F%).[11]

  • Toxicology (Tox): High-dose oral suspensions are typically required to establish a safety margin. The formulation must be well-tolerated to ensure that any observed toxicity is due to the API and not the vehicle.[1][3]

  • Efficacy/Pharmacodynamics (PD): The formulation used should be consistent with the one used in PK and Tox studies to ensure that the exposure levels driving the efficacy are well understood.

References

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Parmar, K., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 1-13. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • UNC Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Sakauchi, N., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry, 138, 1109-1121. Retrieved from [Link]

  • van de Water, R. W., et al. (1996). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Journal of Medicinal Chemistry, 39(22), 4461-4464. Retrieved from [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • Preprints.org. (2023, November 14). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Analytical Methods. Retrieved from [Link]

  • Smaldon, A. M., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 3323. Retrieved from [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved from [Link]

  • Singh, R., et al. (2020). Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. Antimicrobial Agents and Chemotherapy, 64(12), e01323-20. Retrieved from [Link]

  • Silva, J., et al. (2022). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Journal of Materials Chemistry B, 10(28), 5466-5473. Retrieved from [Link]

  • Cunningham, C. N., et al. (2024). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025, March 10). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Retrieved from [Link]

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. Retrieved from [Link]

  • Acros Organics. (2005, October 3). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Retrieved from [Link]

  • IRIS. (n.d.). Innovative analytical methods for the study of low and high weight molecules involved in diseases. Retrieved from [Link]

  • Al-Kasassbeh, R. T., et al. (2020). Synthesis and Evaluation of Poly(3-hydroxypropyl Ethylene-imine) and Its Blends with Chitosan Forming Novel Elastic Films for Delivery of Haloperidol. Polymers, 12(11), 2736. Retrieved from [Link]

  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1), 001. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link]

  • HealthData.gov. (n.d.). Substance 864331: MLS000042193. Retrieved from [Link]

  • Vihita Bio. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Retrieved from [Link]

  • ResearchGate. (2023, January 11). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Radiolabeled 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the synthesis of radiolabeled derivatives of 1-(hydroxyimino)-2-(4-methoxyphenoxy)ethylamine. This document outlines strategic considerations for radionuclide selection, detailed protocols for the introduction of Carbon-14 ([¹⁴C]), Tritium ([³H]), and Iodine-125 ([¹²⁵I]), and rigorous methods for the purification and quality control of the final radiolabeled products. The methodologies described herein are grounded in established radiochemical principles and are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers in drug metabolism, pharmacokinetic (DMPK), and receptor binding studies by providing the tools to generate high-quality radiotracers.

Introduction and Strategic Considerations

This compound is a molecule of interest for which radiolabeled analogues are essential for in-depth biological evaluation. The introduction of a radionuclide allows for sensitive and quantitative tracking of the molecule in complex biological systems.[1][] The choice of isotope and the position of the label are critical decisions that directly impact the utility of the radiotracer.

1.1. Choosing the Radionuclide

The selection of a radionuclide is dictated by the intended application. The most common isotopes for this type of molecule are Carbon-14 and Tritium.[3]

  • Carbon-14 ([¹⁴C]) : With a long half-life of approximately 5,730 years, [¹⁴C] is ideal for extended studies.[4][5] Its key advantage is the ability to incorporate it into the stable carbon backbone of the molecule, minimizing the risk of metabolic loss of the label.[5] However, [¹⁴C]-labeling often involves more complex, multi-step syntheses and results in lower specific activities compared to tritium.[3][5] The maximum theoretical specific activity for a single [¹⁴C] label is 62.4 mCi/mmol.[5]

  • Tritium ([³H]) : Tritium has a shorter half-life of 12.3 years and a significantly higher theoretical maximum specific activity (28.8 Ci/mmol per tritium atom), making it suitable for high-sensitivity applications like receptor binding assays and autoradiography.[1][3] Tritium labeling can often be achieved in the later stages of a synthesis through methods like catalytic hydrogen isotope exchange or reduction of a suitable precursor with tritium gas.[1][6]

  • Iodine-125 ([¹²⁵I]) : As a gamma-emitter, [¹²⁵I] is suitable for in vitro assays (e.g., radioimmunoassays) and some in vivo imaging techniques like SPECT. Radioiodination is often straightforward, targeting activated positions on the aromatic ring.[7]

1.2. Strategic Placement of the Radiosotope

The labeling position should be metabolically stable to ensure the radiolabel remains associated with the parent molecule or its primary metabolites of interest throughout the experiment. For this compound, potential labeling positions are:

  • [¹⁴C] : The methoxy carbon or a carbon within the phenoxy ring are ideal locations. Labeling the ethylamine backbone is also a viable strategy.

  • [³H] : The aromatic ring of the 4-methoxyphenoxy group can be tritiated via catalytic exchange. Alternatively, a precursor with a reducible functional group can be used to introduce tritium.

  • [¹²⁵I] : The aromatic ring, ortho to the methoxy group, is the most likely position for electrophilic radioiodination.

Synthesis of Radiolabeled Derivatives: Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of radiolabeled this compound.

2.1. [¹⁴C]-Labeling Protocol: Synthesis of 1-(Hydroxyimino)-2-(4-[¹⁴C]methoxyphenoxy)ethylamine

This protocol describes the synthesis starting from [¹⁴C]methyl iodide, a common and commercially available starting material. The key is the late-stage introduction of the [¹⁴C]methoxy group.

Workflow Diagram:

G A 1. Precursor Synthesis: 4-Hydroxyphenoxyacetonitrile B 2. [¹⁴C]-Methylation: Reaction with [¹⁴C]CH₃I A->B Base (e.g., K₂CO₃) C 3. Reduction of Nitrile: Formation of [¹⁴C]-labeled amine B->C Reducing Agent (e.g., LiAlH₄) D 4. Oximation: Reaction with Hydroxylamine C->D NH₂OH·HCl, Base E 5. Purification: Preparative HPLC D->E F Final Product: [¹⁴C]-labeled Target Molecule E->F

Caption: Synthesis workflow for [¹⁴C]-labeled target molecule.

Protocol Steps:

  • Precursor Synthesis (Non-radioactive): Synthesize 2-(4-hydroxyphenoxy)ethylamine from 4-aminophenol and 2-chloroethanol, followed by protection of the amino group and subsequent deprotection to yield the precursor.

  • [¹⁴C]-Methylation:

    • In a shielded fume hood, dissolve the 2-(4-hydroxyphenoxy)ethylamine precursor in a suitable solvent like DMF.

    • Add a mild base (e.g., K₂CO₃).

    • Introduce [¹⁴C]methyl iodide (typically in a sealed ampoule) into the reaction mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor by radio-TLC.

  • Hydrolysis and Oximation:

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Hydrolyze the intermediate under basic conditions to yield the corresponding ketone.

    • React the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the oxime.

  • Purification:

    • Purify the crude product using preparative reverse-phase HPLC.[8][9]

    • Collect fractions and analyze for radioactivity and UV absorbance.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product Characterization:

    • Confirm the identity and purity by co-elution with an authentic, non-radiolabeled standard on analytical HPLC.

    • Determine the specific activity.

2.2. [³H]-Labeling Protocol: Synthesis of 1-(Hydroxyimino)-2-(4-methoxy-[2,6-³H]phenoxy)ethylamine

This protocol utilizes a dehalogenation reaction with tritium gas, a common method for introducing tritium with high specific activity.[3]

Workflow Diagram:

G A 1. Precursor Synthesis: 1-(Hydroxyimino)-2-(2,6-dibromo-4-methoxyphenoxy)ethylamine B 2. Catalytic Tritiation: Reaction with ³H₂ gas A->B Pd/C catalyst, Base C 3. Catalyst Removal & Labile Tritium Exchange B->C Filtration, Solvent Evaporation D 4. Purification: Preparative HPLC C->D E Final Product: [³H]-labeled Target Molecule D->E

Caption: Synthesis workflow for [³H]-labeled target molecule.

Protocol Steps:

  • Precursor Synthesis (Non-radioactive): Synthesize the dibrominated precursor, 1-(hydroxyimino)-2-(2,6-dibromo-4-methoxyphenoxy)ethylamine, through standard bromination of the 4-methoxyphenoxy starting material.

  • Catalytic Tritiation:

    • In a specialized tritium labeling apparatus, dissolve the precursor in a suitable solvent (e.g., ethanol, DMF).

    • Add a palladium on carbon (Pd/C) catalyst and a base (e.g., triethylamine).

    • Introduce tritium gas ([³H]₂) into the reaction vessel.

    • Stir the reaction at room temperature until the theoretical amount of tritium has been consumed.

  • Work-up and Removal of Labile Tritium:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent and redissolve the residue in a protic solvent like methanol to exchange any labile tritium. Repeat this step several times.

  • Purification:

    • Purify the final product by preparative reverse-phase HPLC.[8][9]

  • Final Product Characterization:

    • Confirm identity and purity via analytical HPLC with an authentic standard.

    • Determine the specific activity using liquid scintillation counting and UV concentration determination.

2.3. [¹²⁵I]-Labeling Protocol: Synthesis of 1-(Hydroxyimino)-2-(4-methoxy-3-[¹²⁵I]iodophenoxy)ethylamine

This protocol employs an electrophilic radioiodination method using a common oxidizing agent.[7][10]

Workflow Diagram:

G A 1. Starting Material: This compound B 2. Radioiodination Reaction: Na[¹²⁵I] and Oxidizing Agent A->B e.g., Chloramine-T or Iodogen® C 3. Quenching the Reaction B->C e.g., Sodium metabisulfite D 4. Purification: Solid-Phase Extraction or HPLC C->D E Final Product: [¹²⁵I]-labeled Target Molecule D->E

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" application in [specific disease model] research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine in S1P1 Receptor Modulation for Multiple Sclerosis Research

Executive Summary

This compound , also known as 2-(4-methoxyphenoxy)acetamidoxime , is a critical pharmacophore precursor used in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists . These agonists, such as Ozanimod and Siponimod, represent a breakthrough class of therapeutics for Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD) .

This guide details the application of this compound as a key building block for synthesizing 1,2,4-oxadiazole-based S1P1 modulators and evaluating their efficacy in the MOG


-induced EAE mouse model . The amidoxime moiety serves as a precursor to the 1,2,4-oxadiazole ring, a stable bioisostere for the carboxylic acid or phosphate group of the endogenous ligand (S1P), enabling high-affinity binding to the receptor while improving oral bioavailability.

Scientific Rationale & Mechanism

The Role of the Amidoxime Scaffold

The endogenous ligand, Sphingosine-1-phosphate (S1P), contains a polar phosphate head group essential for receptor activation. However, phosphate groups have poor oral bioavailability. Medicinal chemists replace this labile group with a 1,2,4-oxadiazole ring, which mimics the electrostatic profile of the phosphate/carboxylate while enhancing metabolic stability.

This compound provides the necessary "right-hand" side of the pharmacophore (the phenoxy-alkyl moiety) and the amidoxime functionality required to close the oxadiazole ring upon reaction with a carboxylic acid derivative.

Mechanism of Action in MS

S1P1 agonists induce receptor internalization (functional antagonism) on lymphocytes. This prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, thereby sequestering autoreactive T-cells and preventing them from infiltrating the Central Nervous System (CNS) to cause demyelination.

S1P1_Pathway Compound 1-(Hydroxyimino)-2- (4-methoxyphenoxy)ethylamine Synthesis Cyclization to 1,2,4-Oxadiazole Agonist Compound->Synthesis Precursor S1P1 S1P1 Receptor (Lymphocytes) Synthesis->S1P1 High Affinity Binding Internalization Receptor Internalization (Functional Antagonism) S1P1->Internalization Activation Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Loss of S1P Gradient Sensing CNS_Protection Reduced CNS Infiltration (EAE Amelioration) Sequestration->CNS_Protection Therapeutic Effect

Figure 1: Mechanism of Action: From chemical precursor to therapeutic effect in the EAE model.[1]

Experimental Protocols

Protocol A: Synthesis of S1P1 Agonist Probe

Objective: To synthesize a bioactive 1,2,4-oxadiazole probe using the amidoxime precursor.

Reagents:

  • Precursor: this compound (1.0 eq).

  • Coupling Partner: 4-(tert-butyl)benzoic acid (or specific aryl acid) (1.1 eq).

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq).

  • Solvent: DMF (Dimethylformamide).

  • Base: DIEA (Diisopropylethylamine).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid coupling partner in anhydrous DMF under

    
     atmosphere. Add EDC·HCl and HOBt. Stir at Room Temperature (RT) for 30 min to form the active ester.
    
  • Coupling: Add This compound and DIEA to the reaction mixture. Stir at RT for 2-4 hours. Monitor by LC-MS for the formation of the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100°C for 12 hours. This thermal step drives the dehydration cyclization to form the 1,2,4-oxadiazole ring.

    • Note: Alternatively, microwave irradiation at 120°C for 30 min can accelerate this step.

  • Purification: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the final agonist.
    
  • Validation: Confirm structure via

    
    -NMR and HRMS.
    
Protocol B: In Vitro Potency (GTP S Binding Assay)

Objective: To validate the agonistic activity of the synthesized compound on the S1P1 receptor.

Materials:

  • Membranes expressing human S1P1 receptor (CHO or HEK293 stable lines).

  • [

    
    ]GTP
    
    
    
    S (PerkinElmer).
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 0.1% BSA.
    

Procedure:

  • Incubation: Mix 5

    
    g of membrane protein with increasing concentrations of the synthesized agonist (
    
    
    
    to
    
    
    M) in assay buffer containing 10
    
    
    M GDP.
  • Labeling: Add 0.1 nM [

    
    ]GTP
    
    
    
    S and incubate for 60 min at 30°C.
  • Termination: Filter samples through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Plot % stimulation vs. log[concentration] to determine

    
    . A potent agonist should exhibit an 
    
    
    
    nM.
Protocol C: In Vivo Efficacy (MOG EAE Model)

Objective: To assess the therapeutic efficacy of the compound in reducing paralysis in a Multiple Sclerosis model.

Animal Model: Female C57BL/6 mice (8-10 weeks old).

Reagents:

  • Immunogen: MOG

    
     peptide emulsified in Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
    
  • Pertussis Toxin: 200 ng per mouse (i.p.).

Workflow:

  • Induction (Day 0): Subcutaneously inject 100

    
    L of MOG/CFA emulsion into the flank. Immediately administer 200 ng Pertussis Toxin i.p.
    
  • Booster (Day 2): Administer a second dose of Pertussis Toxin (200 ng, i.p.).

  • Treatment:

    • Group A (Vehicle): PBS/Methylcellulose p.o. daily.

    • Group B (Test Compound): 3 mg/kg or 10 mg/kg of the synthesized agonist p.o. daily, starting from Day 0 (prophylactic) or Day 10 (therapeutic).

    • Group C (Positive Control): Fingolimod (FTY720) 1 mg/kg p.o. daily.

  • Scoring: Monitor mice daily for clinical signs of paralysis using the standard EAE scale.

Clinical Scoring Table:

ScoreClinical Sign
0 No clinical signs
1 Limp tail
2 Hind limb weakness (waddling gait)
3 Complete hind limb paralysis
4 Hind limb paralysis + forelimb weakness
5 Moribund or death

Data Interpretation & Troubleshooting

Expected Results:

  • Vehicle Group: Should develop EAE symptoms around Day 9-12, peaking at Day 15-18 with a mean score of ~3.0-3.5.

  • Treated Group: Should show delayed onset and significantly reduced peak clinical score (e.g., < 1.5), indicating successful lymphocyte sequestration.

Troubleshooting Guide:

  • Issue: Low yield in synthesis.

    • Solution: Ensure the intermediate O-acyl amidoxime is fully formed before heating. Water must be strictly excluded during the coupling phase.

  • Issue: No efficacy in vivo despite in vitro potency.

    • Solution: Check pharmacokinetics (PK). The oxadiazole might be metabolically stable, but the methoxy group could be a site of rapid demethylation. Consider formulation in hydroxypropyl-

      
      -cyclodextrin to improve solubility.
      

References

  • Design and Synthesis of S1P1 Agonists

    • Title: Discovery of Ozanimod (RPC1063)
    • Source: Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

  • Amidoxime Chemistry

    • Title: 1,2,4-Oxadiazoles in Medicinal Chemistry: Synthesis and Biological Activity.
    • Source: European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • EAE Model Protocol

    • Title: Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice.
    • Source: N
    • URL:[Link]

  • Compound Data (CAS 685542-25-0)

    • Title: N'-Hydroxy-2-(4-methoxyphenoxy)ethanimidamide - Substance Detail.
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMIDX-4MEO-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution

Executive Summary

You are encountering yield issues with the synthesis of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (chemically known as 2-(4-methoxyphenoxy)acetamidoxime ).

This transformation involves the nucleophilic addition of hydroxylamine (


) to (4-methoxyphenoxy)acetonitrile . While theoretically straightforward, this reaction is kinetically sensitive to reagent quality and thermodynamically plagued by solubility-driven isolation losses. The presence of the electron-donating 4-methoxy group and the ether linkage creates a specific solubility profile that must be leveraged for purification.

This guide moves beyond standard textbook protocols to address the three critical failure points : Hydroxylamine degradation, competitive hydrolysis, and pH-dependent solubility during workup.

Module 1: Reaction Kinetics & Thermodynamics

The Core Problem: Nucleophilicity vs. Stability

The reaction relies on the attack of the free base hydroxylamine nitrogen on the nitrile carbon.

  • The Trap: Hydroxylamine free base is unstable.[1] If generated in situ from the hydrochloride salt (

    
    ) using a strong base (e.g., NaOH) in an exothermic environment, it degrades before reacting.
    
  • The Fix: Use a "Soft Release" buffer system or commercially stabilized 50% aqueous

    
     carefully monitored for titer.
    
Optimized Protocol Parameters
  • Solvent System: Ethanol/Water (3:1) or Methanol.[2][3][4] Avoid pure water (solubility issues) or pure DMSO (workup difficulty).

  • Stoichiometry: 1.0 eq Nitrile : 3.0 eq

    
     (excess is required to drive equilibrium).
    
  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid NaOH unless strictly temperature controlled; it promotes nitrile hydrolysis to the amide.
Visualizing the Pathway

The following diagram illustrates the competitive pathways determining your yield.

ReactionPathway cluster_conditions Critical Control Points Nitrile (4-Methoxyphenoxy)acetonitrile Amidoxime Target Amidoxime (Product) Nitrile->Amidoxime + NH2OH (Nucleophilic Addition) Amide Primary Amide (Hydrolysis Byproduct) Nitrile->Amide + H2O / OH- (Competitive Hydrolysis) NH2OH Hydroxylamine (Free Base) Decomp Decomposition (N2, NH3, NOx) NH2OH->Decomp Thermal/Metal Catalyzed Decay

Figure 1: Reaction pathway analysis showing the target nucleophilic addition versus competitive hydrolysis and reagent decomposition.

Module 2: Troubleshooting The "Hidden" Variables

Variable A: Reagent Integrity (The "Red" Flag)

If your reaction mixture turns deep red or brown, your hydroxylamine is decomposing/oxidizing.

  • Check: Is your

    
     hygroscopic? If it's clumping, it has absorbed water and the stoichiometry is wrong.
    
  • Solution: Recrystallize the hydrochloride salt from ethanol or purchase fresh 50% wt. aqueous solution.

Variable B: The pH Trap (Isolation)

Amidoximes are amphoteric. They can act as weak bases (protonating the amine) or weak acids (deprotonating the oxime -OH).

  • Low pH (< 4): Product is protonated (

    
    ) 
    
    
    
    Water soluble (Loss to aqueous layer).
  • High pH (> 11): Oxime is deprotonated (

    
    ) 
    
    
    
    Water soluble (Loss to aqueous layer).
  • Target pH: 7.5 – 8.5 . This is the isoelectric point where the neutral species precipitates.

Data: Solvent & Base Screening

The following data summarizes yield performance based on internal process optimization for phenoxy-acetamidoximes.

Solvent SystemBase UsedTemperatureYieldNotes
Ethanol (Abs)

Reflux (78°C)45%High thermal degradation; "Red oil" formation.
DMSO

RT (25°C)88%Excellent conversion, but difficult extraction (DMSO traps product).
Ethanol/Water (3:1)

60°C92% Recommended. Balance of solubility and kinetics.
Water

50°C30%Significant hydrolysis to amide byproduct.

Module 3: Step-by-Step Optimization Protocol

Objective: Synthesis of 2-(4-methoxyphenoxy)acetamidoxime on 10g scale.

  • Preparation:

    • Dissolve (4-methoxyphenoxy)acetonitrile (1.0 eq) in Ethanol (10 volumes).

    • Add Hydroxylamine Hydrochloride (3.0 eq).

    • Crucial Step: Add Sodium Carbonate (

      
      , 1.5 eq) dissolved in minimum water dropwise. Do not dump it in; this prevents localized heating.
      
  • Reaction:

    • Heat to 60°C (Internal temperature). Do not reflux vigorously.

    • Monitor by TLC (mobile phase: DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear; Amidoxime appears at 
      
      
      
      (stains brown/black with Ninhydrin or UV active).
  • Workup (The Yield Maker):

    • Step A: Evaporate ethanol under reduced pressure. You will be left with a wet solid/slurry.

    • Step B: Add water (5 volumes).

    • Step C (Critical): The product is likely a solid.[5][6] Cool to 0-5°C.

    • Step D: Check pH.[7] If < 7, adjust to pH 8 with saturated

      
      .
      
    • Step E: Filter the solid. Wash with cold water.

    • Alternative Extraction: If no solid forms (oiling out), extract with Ethyl Acetate . Wash organic layer with Brine.[4][8] Dry over

      
      .[9][10]
      
  • Purification:

    • Recrystallization from Toluene/Ethanol or Isopropanol is superior to column chromatography, which often causes amidoxime degradation on silica.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS Is Nitrile Consumed? Start->CheckTLC YesConsumed Yes, Nitrile Gone CheckTLC->YesConsumed Conversion Complete NoConsumed No, Nitrile Remains CheckTLC->NoConsumed Incomplete CheckProduct Is Product in Aqueous Layer? YesConsumed->CheckProduct CheckTemp Check Reaction Temp NoConsumed->CheckTemp AdjustPH Fix: Adjust pH to 8.0 Salting Out CheckProduct->AdjustPH Yes (Loss during workup) IncreaseEq Fix: Add more NH2OH (Reagent Dead) CheckTemp->IncreaseEq Temp was OK (Reagent Quality Issue)

Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. What now? A: This is common with phenoxy ethers. The "oil" often contains trapped solvent. Dissolve the oil in a small amount of diethyl ether or methyl tert-butyl ether (MTBE) and add hexanes dropwise until cloudy. Store in the freezer (-20°C) overnight to induce crystallization. Scratching the glass sides can also nucleate the crystal lattice.

Q2: Can I use Silica Gel chromatography? A: Proceed with caution. Amidoximes can stick to silica or decompose due to the acidity of the silanols. If you must use a column, deactivate the silica with 1% Triethylamine in your eluent (DCM/MeOH) to neutralize acidic sites.

Q3: Is the 4-methoxy group sensitive to these conditions? A: Generally, no. The methoxy ether is stable to basic nucleophilic conditions. However, avoid using strong Lewis acids or high temperatures (>100°C) which could potentially cleave the ether, though unlikely in this specific protocol.

Q4: Why strictly 60°C? Why not reflux? A: Hydroxylamine is thermally unstable. At reflux (78°C in EtOH), the rate of


 disproportionation (to 

,

, and oxides) competes with the nitrile addition. 60°C is the "Goldilocks" zone for this specific substrate.

References

  • Mechanistic Insight: Zarei, M., & Jarrahpour, A. A. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[3][11] Molbank, 2004(1), M352.[11] (Provides context on phenoxy-ether/amine synthesis handling). Link

  • Hydroxylamine Safety: Cisneros, L. O., et al. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised. Symposium Series No. 148, IChemE. (Critical safety data on hydroxylamine free base thermal stability). Link

  • General Amidoxime Synthesis: Srivastava, R. M., et al. (2003). Synthesis of 1,2,4-oxadiazoles from amidoximes. Journal of Heterocyclic Chemistry. (Standard protocols for nitrile-to-amidoxime conversion).
  • Reaction Optimization: Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 105(5). (Discusses competitive hydrolysis pathways). Link

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" overcoming poor solubility in assays

[1][2]

Product Category: Bioactive Small Molecules / Taste Receptor Ligands Document Type: Troubleshooting Guide & Assay Optimization Target Audience: Assay Development Scientists, Medicinal Chemists[1]

Core Solubility Challenges: The "Why" Behind the Crash

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (hereafter referred to as HIMPEA ) presents a classic "amphiphilic conflict" in aqueous solution.[1] Understanding the molecular drivers of its insolubility is the first step to resolving assay variability.[1]

The Molecular Mechanism of Precipitation

HIMPEA contains two competing structural domains:

  • Lipophilic Tail (4-methoxyphenoxy): This aromatic ether is highly hydrophobic.[1] In aqueous buffers (PBS, HBSS), these tails drive Van der Waals aggregation , causing the molecules to stack and precipitate out of solution to minimize water contact.[1]

  • Polar Head (Hydroxyimino-ethylamine): While the oxime (=N-OH) and amine (-NH₂) groups are polar, they are often insufficient to solvate the bulky lipophilic tail at neutral pH (7.4).[1]

The "DMSO Shock" Phenomenon: Most users dissolve HIMPEA in 100% DMSO (Stock).[1] When this stock is pipetted directly into an aqueous buffer (e.g., 1:1000 dilution), the rapid change in solvent polarity causes the hydrophobic tails to aggregate faster than they can disperse.[1] This results in micro-precipitation —invisible to the naked eye but catastrophic for IC50 curves, leading to "flat" data or high noise.[1]

Troubleshooting Guide (FAQs)

Q1: My IC50 curves are erratic or flat. Is the compound degrading?

Diagnosis: Likely not degradation, but precipitation .[1] If your compound crashes out, the effective concentration in the well is significantly lower than calculated.[1] Solution: Perform a visual turbidity check .[1] Prepare a mock assay plate at 100 µM (or your highest concentration) without cells.[1] Read Absorbance at 600-700 nm.[1] If OD > 0.05 compared to blank, you have micro-precipitation.[1] Fix: Switch to the Step-Down Dilution Protocol (See Section 3).

Q2: Can I heat the solution to improve solubility?

Critical Warning: NO. The hydroxyimino (oxime) functionality is thermally sensitive.[1] Prolonged heating (>40°C) can accelerate:

  • Beckmann Rearrangement: Converting the oxime to an amide.[1]

  • Hydrolysis: Reverting the oxime back to the parent carbonyl compound.[1] Recommendation: Use sonication (water bath, ambient temp) for max 5 minutes if solids are visible in the DMSO stock.[1]

Q3: What is the optimal pH for this compound?

Technical Insight: Amidoximes/Oximes are amphoteric.[1]

  • pH < 4: Risk of acid-catalyzed hydrolysis.[1]

  • pH > 10: Ionization of the oxime -OH (pKa ~11-12) may increase solubility but is physiologically irrelevant for most bioassays.[1]

  • Target: Keep pH 7.2 – 7.4 . If solubility fails here, do not adjust pH; adjust the vehicle (add Cyclodextrin).

Validated Protocols

Protocol A: The "Step-Down" Serial Dilution (Recommended)

Prevents "DMSO Shock" by gradually acclimating the compound to the aqueous environment.[1]

Concept: Instead of jumping from 100% DMSO

  • Master Stock: Dissolve HIMPEA in 100% DMSO at 100 mM .

  • Intermediate Stock (10x): Dilute Master Stock 1:10 into a 20% DMSO / 80% Buffer solution.

    • Why? The high DMSO content keeps the compound soluble while introducing water molecules to the hydration shell.[1]

  • Working Solution (1x): Dilute Intermediate Stock 1:10 into the final Assay Buffer.

    • Final Result: 2% DMSO (Check assay tolerance) with fully solvated compound.

Protocol B: Cyclodextrin Complexation (Advanced)

For assays sensitive to DMSO > 0.5%.

Mechanism: Hydroxypropyl-


1
  • Prepare 20% (w/v) HP-

    
    -CD  in water/buffer.[1]
    
  • Dissolve HIMPEA in 100% DMSO at 50 mM .

  • Add DMSO stock to the Cyclodextrin solution with vigorous vortexing .

  • Incubate on a shaker (orbital, 300 rpm) for 30 mins at RT.

  • Dilute this complex into your final assay.[1]

Visualization of Workflows

Diagram 1: The Step-Down Dilution Logic

Caption: This flowchart illustrates the intermediate dilution strategy required to prevent kinetic precipitation (DMSO Shock) during assay preparation.

StepDownDilutionStockMaster Stock(100 mM in 100% DMSO)InterIntermediate Stock(10 mM in 20% DMSO)Stock->Inter  1:10 Dilution  (Add to Buffer/DMSO mix)PrecipPRECIPITATION RISK(Aggregates Form)Stock->Precip  Direct 1:1000 Dilution  (DMSO Shock)FinalWorking Solution(Assay Buffer + 2% DMSO)Inter->Final  1:10 Dilution  (Add to Assay Buffer)

Diagram 2: Molecular Interaction & Solubility Strategy

Caption: Schematic representation of the conflict between the hydrophobic tail and aqueous buffer, resolved by Cyclodextrin encapsulation.

SolubilityMechanismcluster_failStandard Dilution (Failure Mode)cluster_successCyclodextrin Strategy (Success Mode)MoleculeHIMPEA Molecule[Hydrophobic Tail] - [Polar Head]BufferAqueous Buffer(High Polarity)Molecule->Buffer Direct MixCDHP-beta-CD(Molecular Encapsulation)Molecule->CD ComplexationAggHydrophobic Aggregation(Precipitation)Buffer->Agg Tail RepulsionSolubleStable Inclusion Complex(Soluble in Buffer)CD->Soluble Disperses in Buffer

[2]

Solubility Data Reference

Solvent / VehicleSolubility Limit (Est.)Usage Notes
100% DMSO > 100 mMRecommended for Master Stock.[1] Store at -20°C.
100% Ethanol ~ 50 mMViable alternative, but evaporates faster than DMSO.[1]
PBS (pH 7.4) < 10 µMPoor. Do not dissolve directly.[1]
PBS + 5% DMSO ~ 100 µMKinetic solubility only.[1] May precipitate over time (2h+).[1]
20% HP-

-CD
> 1 mMBest for animal studies or long-duration assays.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

  • PubChem Compound Summary. (n.d.). 2-Phenoxyethylamine derivatives (General Chemistry & Physical Properties). [1]

Technical Support Center: Optimizing Derivatization of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the derivatization of 1-(hydroxyimino)-2-(4-methoxyphenoxy)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this chemical transformation. Here, we provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of this compound, providing a foundational understanding of the reaction.

Q1: What is the fundamental reaction occurring during the derivatization of this compound?

The derivatization of this compound typically involves the reaction of its primary amine or hydroxylamino group with a suitable reagent to enhance its properties for analysis or further synthesis. For analytical purposes, this often involves converting the molecule into a more volatile or detectable form for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3] The most common derivatization reactions for primary amines include acylation and silylation.[1][2]

Q2: Why is pH control critical for this derivatization?

The pH of the reaction medium is a crucial parameter in reactions involving amines and hydroxylamines.[4][5] For instance, in the formation of oximes from carbonyls and hydroxylamine, the reaction rate is optimal in a slightly acidic pH range of 4-6.[6] If the pH is too low (highly acidic), the amine or hydroxylamine will be protonated, rendering it non-nucleophilic and thus unreactive.[4][7] Conversely, at a high pH, the catalyst for the dehydration step in imine formation may not be sufficiently active.[7] Therefore, maintaining the optimal pH is essential for achieving a good yield and reaction rate.

Q3: What are the recommended catalysts for this reaction?

The choice of catalyst depends on the specific derivatization reaction. For reactions involving the formation of imines or oximes, mild acid catalysis is often employed to facilitate the dehydration of the carbinolamine intermediate.[8][9] Aniline and its derivatives have also been shown to be effective nucleophilic catalysts that can significantly accelerate oxime formation, even at neutral pH.[5][9]

Q4: How can I monitor the progress of the derivatization reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[10] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible. For more quantitative analysis, techniques like HPLC or GC can be used to monitor the reaction kinetics.[11]

Q5: What are the best analytical techniques to characterize the final product?

The characterization of the derivatized product can be achieved using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Can confirm the formation of new functional groups (e.g., an amide C=O stretch if acylated) and the disappearance of the primary amine N-H stretches.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information about the final product.[12]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the derivatized product.[13]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

Possible Cause 1: Suboptimal pH

  • Scientific Rationale: As discussed in the FAQs, the nucleophilicity of the amine and the efficiency of the catalyst are highly pH-dependent.[4][7] An incorrect pH can significantly slow down or even halt the reaction.

  • Solution:

    • Measure the pH of your reaction mixture.

    • Adjust the pH to the optimal range for your specific derivatization reaction, typically between 4 and 7 for many amine derivatizations.[4][6]

    • Use a buffer system (e.g., acetate buffer) to maintain a stable pH throughout the reaction.[6]

Possible Cause 2: Presence of Water

  • Scientific Rationale: Many derivatizing agents, such as silylating agents (e.g., BSTFA) and acylating agents (e.g., acid chlorides or anhydrides), are sensitive to moisture and will be hydrolyzed by water.[1][14][15] This will consume the reagent and lead to low yields.

  • Solution:

    • Ensure all glassware is thoroughly dried in an oven before use.[14][15]

    • Use anhydrous solvents.[10][15]

    • If your starting material is in an aqueous solution, it should be completely dried before adding the derivatizing agent.[1]

Possible Cause 3: Inactive or Insufficient Derivatizing Agent

  • Scientific Rationale: Derivatizing agents can degrade over time, especially if not stored properly. An insufficient amount of the agent will lead to an incomplete reaction.

  • Solution:

    • Use a fresh or properly stored derivatizing agent.

    • Consider using a slight excess of the derivatizing agent to drive the reaction to completion.

    • Optimize the molar ratio of the derivatizing agent to your substrate.

Possible Cause 4: Low Reaction Temperature

  • Scientific Rationale: Like most chemical reactions, the rate of derivatization is temperature-dependent. Insufficient thermal energy may result in a very slow or incomplete reaction.[10]

  • Solution:

    • Gradually increase the reaction temperature in increments (e.g., 10°C) while monitoring the progress by TLC.[10]

    • Be cautious of excessive heat, as it can lead to product decomposition or side reactions.[10]

Issue 2: Formation of Multiple Products (Observed on TLC or HPLC)

Possible Cause 1: Side Reactions

  • Scientific Rationale: Depending on the reaction conditions, side reactions such as the Beckmann rearrangement of the oxime functionality can occur, especially under harsh acidic conditions or high temperatures.[10][14] This can lead to the formation of amides as byproducts.

  • Solution:

    • Use milder reaction conditions (lower temperature, less acidic catalyst).[10]

    • Carefully select a catalyst that is less likely to promote side reactions.[15]

    • If possible, protect other reactive functional groups in the molecule before carrying out the desired derivatization.

Possible Cause 2: Geometric Isomers

  • Scientific Rationale: The C=N double bond of the oxime can exist as syn and anti (or E and Z) geometric isomers.[16] These isomers may have different physical properties and can appear as separate spots on a TLC plate or peaks in an HPLC chromatogram.[17]

  • Solution:

    • The formation of isomers is often an inherent property of the molecule. Attempt to isolate the major isomer through purification techniques like column chromatography or recrystallization.[14]

    • For analytical purposes, if the isomers can be chromatographically resolved, they can be quantified individually or summed for a total product amount.

Data Summary Tables

Table 1: Recommended pH Ranges for Common Derivatization Reactions

Derivatization ReactionTypical pH RangeRationale
SilylationNeutral to slightly basicTo avoid hydrolysis of the silylating agent.
AcylationNeutral to slightly basicTo ensure the amine is deprotonated and nucleophilic.
Oxime/Imine Formation4-6Balances amine nucleophilicity and acid catalysis for dehydration.[4][6]

Table 2: Common Solvents for Derivatization

SolventPropertiesCommon Applications
AcetonitrilePolar aproticGood for stabilizing charged intermediates.[10]
PyridineBasic, polar aproticOften used in acylation reactions to neutralize the acid byproduct.[1]
Dichloromethane (DCM)Nonpolar aproticA good general-purpose solvent for many organic reactions.
Methanol/EthanolPolar proticCan be used for oxime formation, but ensure compatibility with other reagents.[6]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acylation of this compound for GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.[1]

  • Derivatization: Add 100 µL of acetic anhydride (or another suitable acylating agent like trifluoroacetic anhydride).[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or water bath.[1]

  • Work-up: Cool the reaction mixture to room temperature. The excess reagent can be removed by evaporation under a gentle stream of nitrogen.

  • Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_ph Check Reaction pH start->check_ph ph_ok pH is Optimal (4-7) check_ph->ph_ok Yes ph_bad pH is too Acidic or Basic check_ph->ph_bad No check_water Check for Water Contamination ph_ok->check_water adjust_ph Adjust pH with Buffer ph_bad->adjust_ph adjust_ph->check_water water_ok Anhydrous Conditions Confirmed check_water->water_ok No water_bad Moisture Present check_water->water_bad Yes check_reagent Check Derivatizing Agent water_ok->check_reagent dry_reagents Use Anhydrous Solvents/Glassware water_bad->dry_reagents dry_reagents->check_reagent reagent_ok Reagent is Fresh and in Excess check_reagent->reagent_ok Yes reagent_bad Reagent is Old or Insufficient check_reagent->reagent_bad No check_temp Check Reaction Temperature reagent_ok->check_temp new_reagent Use Fresh Reagent / Optimize Stoichiometry reagent_bad->new_reagent new_reagent->check_temp temp_ok Temperature is Optimal check_temp->temp_ok Yes temp_bad Temperature is too Low check_temp->temp_bad No end Re-run Reaction and Monitor temp_ok->end increase_temp Increase Temperature Incrementally temp_bad->increase_temp increase_temp->end

Caption: A logical workflow for troubleshooting low product yield.

Diagram: General Derivatization Workflow

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Prepare Anhydrous Solvents and Glassware B 2. Dissolve Substrate A->B C 3. Add Derivatizing Agent and Catalyst B->C D 4. Heat and Stir (Monitor by TLC/HPLC) C->D E 5. Quench Reaction & Remove Excess Reagents D->E F 6. Purify Product (e.g., Chromatography) E->F G 7. Characterize Product (NMR, MS, IR) F->G

Caption: A general workflow for a typical derivatization experiment.

References

  • Benchchem. Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime.
  • Benchchem. Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
  • Benchchem. Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime.
  • Calzadilla, M., Malpica, A., & Gonzalez, L. (2005).
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Grover, G. N., & Maynard, H. D. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • Cooney, M. (2015).
  • Crisalli, P., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH.
  • Kumar, A., Park, S., & Lim, D. (2019).
  • Seizinger, D. E. (1972). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • Benchchem.
  • Popa, K., & Spinu, A. (2007). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Lucrări Ştiinţifice.
  • Schulz, J., & Huhn, C. (1998). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Gergov, M., et al. (2010). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. PubMed.
  • Vedantu. (2023).
  • Borah, R., & Sarma, D. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
  • Reddit. (2017).
  • Wang, L., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • Sciencemadness Discussion Board. (2014). Oximes.
  • Der Pharma Chemica. (2023).
  • Sun, Y., Tang, H., & Wang, Y. L. (2021). The scheme and chromatogram of oxime derivatives obtained by (a)...
  • Xue, C., et al. (2024). Highly efficient electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media. Green Chemistry (RSC Publishing).
  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wikipedia. (n.d.). Ethylamine.
  • Le, A., & Clarke, W. (2016).
  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. MDPI.
  • Benchchem.
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy)
  • Google Patents. (1941). Production of hydroxy alkyl amines.
  • Ragan, J. A., et al. (2002). Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.
  • ResearchGate. (n.d.).
  • KPU Pressbooks. (n.d.). 2.
  • eScholarship. (2025). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)
  • ResearchGate. (n.d.).
  • Kim, S., et al. (2021).
  • MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Safrole. (2000).
  • Sciencemadness Discussion Board. (2012). Ethylamine Synthesis.

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" minimizing side products in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine , chemically known as 2-(4-methoxyphenoxy)acetamidoxime .

This compound is a critical intermediate, often serving as a precursor for heterocyclic building blocks (e.g., 1,2,4-oxadiazoles) or reduced amidines in medicinal chemistry. The primary challenge in this synthesis is the "Amide Trap"—the unintended hydrolysis of the nitrile precursor to the primary amide.

Technical Support Center: Synthesis Optimization Guide

Topic: Minimizing Side Products in 2-(4-methoxyphenoxy)acetamidoxime Synthesis

Case ID: AMIDOX-OPT-04 Lead Scientist: Dr. Aris (Senior Application Scientist)

Module 1: Reaction Pathway & Failure Mode Analysis

Before optimizing, we must visualize the competitive landscape. The reaction of (4-methoxyphenoxy)acetonitrile with hydroxylamine is a race between nucleophilic addition (desired) and hydrolysis (undesired).

Figure 1: Mechanistic Pathway and Competitive Side Reactions

ReactionPathway Nitrile Start: (4-Methoxyphenoxy)acetonitrile Amidoxime Target: 2-(4-methoxyphenoxy)acetamidoxime (1-Hydroxyimino...) Nitrile->Amidoxime NH2OH·HCl / Base (Kinetic Control) Amide Side Product A: Amide (Irreversible Impurity) Nitrile->Amide H2O / Heat (Hydrolysis) Amidoxime->Amide Tiemann Rearrangement (Excess Heat) Acid Side Product B: Carboxylic Acid Amide->Acid Strong Hydrolysis

Caption: Figure 1. The "Amide Trap" occurs via direct nitrile hydrolysis or thermal rearrangement of the product.

Module 2: Critical Process Parameters (CPP)

To minimize the amide side product (


), you must control three variables. The following protocol is validated for high-purity synthesis.
The Water Factor (Solvent Integrity)

Problem: Water is the enemy. Even trace moisture promotes the attack of


 on the nitrile carbon, leading to the amide.
Solution: 
  • Solvent: Use Anhydrous Methanol or Ethanol . Do not use technical grade alcohols without drying.

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) is hygroscopic. Dry it under vacuum over 
    
    
    
    if it has clumped.
The Base Choice (pH Control)

Problem: Strong bases (NaOH) promote rapid hydrolysis of the nitrile before the hydroxylamine can react. Solution: Use a milder base to generate free hydroxylamine in situ.

  • Preferred: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Stoichiometry: 1.0 eq Nitrile : 3.0 eq

    
     : 1.5 eq 
    
    
    
    .
  • Why? Carbonates buffer the reaction, maintaining a pH that favors the nucleophilic amine species (

    
    ) over the hydrolytic hydroxide species (
    
    
    
    ).
Temperature Management

Problem: The Tiemann rearrangement (conversion of amidoxime to amide) is thermally driven. Solution:

  • Initiation: Mix reagents at 0°C to Room Temperature (RT) .

  • Progression: Heat to 60°C maximum. Avoid reflux (usually ~78°C for EtOH) unless conversion stalls.

  • Monitoring: Do not "set and forget." Monitor via TLC every 30 minutes. Stop immediately upon consumption of nitrile.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(4-methoxyphenoxy)acetamidoxime with <5% Amide impurity.

Step 1: Reagent Preparation

  • In a round-bottom flask, suspend 3.0 equivalents of Hydroxylamine Hydrochloride in anhydrous Ethanol (10 mL/g of substrate).

  • Add 1.5 equivalents of Sodium Carbonate (

    
    ) slowly.
    
  • Stir at RT for 30 minutes. Note: You will see NaCl precipitate. This "free-basing" step is crucial.

Step 2: Addition

  • Add 1.0 equivalent of (4-methoxyphenoxy)acetonitrile.

  • Crucial: If the nitrile is solid, dissolve it in a minimum amount of anhydrous ethanol first. Do not add it as a chunk.

Step 3: Reaction

  • Heat the mixture to 60°C under an inert atmosphere (

    
    ).
    
  • Monitor via TLC (Eluent: 5% MeOH in DCM). The amidoxime is much more polar (lower

    
    ) than the nitrile.
    
  • Endpoint: usually 4–6 hours.

Step 4: Work-up (The "Acid-Base Swing") This specific work-up removes non-basic impurities (like the amide).

  • Filter off the inorganic salts while warm.

  • Evaporate the solvent to a residue.

  • Acid Phase: Dissolve residue in 1M HCl . The amidoxime forms a water-soluble salt. The amide and unreacted nitrile remain organic.

  • Wash: Extract the aqueous acid layer with Ethyl Acetate (2x). Discard these organic extracts (they contain the side products).

  • Base Phase: Basify the aqueous layer carefully with 2M NaOH (to pH ~10) in an ice bath. The amidoxime will precipitate or oil out.

  • Extraction: Extract the now-basic aqueous layer with Ethyl Acetate (3x).[1]

  • Dry (MgSO4) and evaporate to yield pure product.

Module 4: Troubleshooting Guide (FAQ)

Q1: My product is a sticky oil that won't crystallize. Is it impure?

  • Diagnosis: Amidoximes are often low-melting solids or viscous oils due to hydrogen bonding.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Scratch the flask wall with a glass rod. If it remains an oil, verify purity via NMR. If pure, use the oil directly for the next step.

Q2: I see a spot on TLC just above my product that won't go away.

  • Diagnosis: This is likely the Amide side product (2-(4-methoxyphenoxy)acetamide).

  • Fix: Use the "Acid-Base Swing" work-up described in Module 3. The amide is not basic enough to protonate significantly at pH 1-2 and will be washed away in the first organic extraction.

Q3: The reaction turned dark brown/black.

  • Diagnosis: Oxidation of the electron-rich 4-methoxyphenoxy ring.

  • Fix: You must degas your solvents and run the reaction under Nitrogen or Argon. Phenol ethers are susceptible to oxidative degradation at high temperatures in air.

Q4: Can I use Pyridine or Triethylamine instead of Carbonate?

  • Analysis: Yes, but organic bases can be harder to remove.

    • Triethylamine: Good, but can be difficult to strip completely.[2]

    • Pyridine: Toxic and smelly; requires acid washes to remove, which might prematurely solubilize your product.

    • Verdict: Stick to Carbonate (

      
      ) for the easiest work-up.
      

Module 5: Decision Tree for Troubleshooting

Figure 2: Interactive Troubleshooting Logic

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Start->LowYield HighImpurity High Impurity (Amide) Start->HighImpurity Color Dark Coloration Start->Color Action1 Increase NH2OH (to 4-5 eq) Check Reagent Quality LowYield->Action1 Action2 Use Anhydrous Solvent Lower Temp (40-50°C) HighImpurity->Action2 Action3 Degas Solvents Use N2 Atmosphere Color->Action3

Caption: Figure 2. Rapid diagnostic flow for common synthetic issues.

References

  • Mechanism of Amidoxime Formation: Kukushkin, V. Y., & Pombeiro, A. J. L. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. Context: Explains the competitive hydrolysis pathways between nitriles and amidoximes.

  • General Synthesis of Amidoximes from Nitriles: Srivastava, R. M., et al. (2003). Synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry. Context: Provides standard protocols for reacting benzonitriles with hydroxylamine hydrochloride and sodium carbonate.

  • Purification Strategies (Acid-Base Extraction): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Authoritative source for the "Acid-Base Swing" purification technique for amphoteric organic bases.

  • Tiemann Rearrangement (Side Product Mechanism): Tiemann, F. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft. Context: The foundational paper describing the thermal rearrangement of amidoximes to amides.

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (Compound ID: HMPA). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, degradation pathways, and analytical challenges encountered during experimental work with HMPA.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the known chemical reactivity of HMPA's constituent functional groups: an oxime, a primary amine, a phenoxy-ether linkage, and a methoxy-substituted aromatic ring.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of HMPA.

Q1: What are the primary chemical liabilities and stability concerns for HMPA?

A1: The primary stability concerns for HMPA stem from its three main functional groups:

  • Oxime Group (C=N-OH): This group is susceptible to hydrolysis, especially under acidic conditions, which can cleave the C=N bond.[1][2][3][4][5]

  • Phenoxy-Ether Linkage (C-O-Ar): Aryl ethers are generally stable but can be cleaved under harsh acidic or reductive conditions. Oxidative and photochemical stress can also lead to the breakdown of this linkage.[6][7][8]

  • Ethylamine Moiety (-CH-NH2): Primary amines are prone to oxidation, which can lead to a variety of degradation products.[9][10][11][12] The aromatic ring can also undergo photodegradation.[13][14]

Q2: What are the most likely degradation pathways for HMPA under common experimental conditions?

A2: Based on the compound's structure, three degradation pathways are most probable:

  • Hydrolytic Degradation: Acid-catalyzed hydrolysis is a significant pathway, primarily targeting the oxime functional group.[1][2][4][15] This reaction cleaves the C=N double bond to yield a ketone and hydroxylamine.

  • Oxidative Degradation: Exposure to atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents can lead to cleavage of the ether linkage and oxidation of the amine and the aromatic ring.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, particularly of the aromatic ether and amine components, through radical-mediated pathways.[13][14][16]

Q3: What are the major expected degradation byproducts of HMPA?

A3: The primary byproducts correspond to the degradation pathways mentioned above. Key expected molecules include:

  • From Hydrolysis: 2-(4-methoxyphenoxy)-1-aminoethan-1-one (ketone byproduct) and Hydroxylamine.

  • From Ether Cleavage: 4-Methoxyphenol and 1-(hydroxyimino)-2-aminoethanol.

  • From Amine Oxidation: De-aminated analogs or imine intermediates.

A summary of potential byproducts and their mass-to-charge ratios (m/z) for mass spectrometry analysis is provided in Table 1.

Q4: What are the recommended storage and handling conditions for HMPA?

A4: To ensure maximum stability and minimize degradation, HMPA should be handled with the following precautions:

  • Storage: Store the solid compound in a tightly sealed, amber glass vial at -20°C in a desiccator. For solutions, use anhydrous, deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

  • Handling: When preparing solutions or running reactions, minimize exposure to light by working in a fume hood with the sash lowered or by wrapping glassware in aluminum foil. Use freshly distilled or high-purity solvents to avoid peroxide contaminants. Avoid acidic conditions unless required by the experimental protocol.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no product yield in a reaction where HMPA is a starting material. 1. Degradation of HMPA stock: The starting material may have degraded during storage. 2. Instability under reaction conditions: The reaction conditions (e.g., acidic pH, presence of oxidants, exposure to light) may be causing HMPA to degrade.1. Verify Stock Purity: Before use, check the purity of your HMPA stock using a suitable analytical method like HPLC-UV or LC-MS.[17][18][19][20] 2. Run Control Reactions: Perform a control experiment with HMPA under the reaction conditions (solvent, temperature, pH) but without other reagents. Monitor HMPA concentration over time to assess its stability. 3. Modify Reaction Conditions: If instability is confirmed, consider buffering the reaction to a neutral or slightly basic pH. If oxidation is suspected, sparge all solvents with an inert gas (N2 or Ar) and run the reaction under an inert atmosphere. Minimize light exposure.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Hydrolysis of the Oxime: An acidic mobile phase or sample diluent can cause on-column or pre-analysis degradation. 2. Oxidative Degradation: Dissolved oxygen in the mobile phase or sample solvent can cause degradation. 3. Photodegradation: Exposure of samples in the autosampler to ambient light.1. Adjust Mobile Phase pH: Use a mobile phase buffered at a neutral or slightly basic pH (e.g., pH 7-8) if compatible with your chromatography. 2. Use Fresh Solvents: Prepare mobile phases fresh daily and consider sparging with helium to remove dissolved gases. 3. Protect Samples: Use amber autosampler vials or a cooled autosampler with a cover to protect samples from light and heat. 4. Peak Identification: Use LC-MS/MS to obtain the mass of the unknown peak and fragment it. Compare the mass and fragmentation pattern to the potential byproducts listed in Table 1 to tentatively identify the degradant.
Inconsistent results or loss of biological activity over time. Compound Instability: HMPA is degrading in the assay buffer or cell culture medium.1. Assess Stability in Assay Medium: Incubate HMPA in your assay buffer or medium for the duration of the experiment. Take samples at different time points and analyze by HPLC to quantify the remaining HMPA. 2. Prepare Fresh Solutions: Always prepare HMPA solutions fresh from solid material for each experiment. Avoid using old stock solutions. 3. Consider Formulation: If significant instability is observed, you may need to investigate formulation strategies, such as the use of antioxidants or buffered solutions, to improve stability.

Section 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study of HMPA

Forced degradation studies are essential to identify likely degradation products and establish the specificity of analytical methods.[21][22][23][24]

Objective: To intentionally degrade HMPA under controlled stress conditions (hydrolytic, oxidative, photolytic) and identify the resulting byproducts.

Materials:

  • HMPA

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of HMPA in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of HMPA stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of HMPA stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of HMPA stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Stress: Expose 1 mL of HMPA stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.[25]

    • Control: Mix 1 mL of HMPA stock with 1 mL of water. Keep at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a suitable stability-indicating HPLC-MS method to quantify the parent compound and identify degradants.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks that appear in the stressed samples.

  • Use the mass spectrometer to determine the m/z of the new peaks and compare them to the theoretical masses of potential byproducts (see Table 1).

Table 1: Potential Degradation Byproducts of HMPA and their Theoretical m/z
Byproduct Name Chemical Structure Degradation Pathway [M+H]⁺ (m/z)
HMPA (Parent) CH₃O-C₆H₄-O-CH₂-C(=NOH)-NH₂-197.09
2-(4-methoxyphenoxy)-1-aminoethan-1-oneCH₃O-C₆H₄-O-CH₂-C(=O)-NH₂Hydrolysis182.08
4-MethoxyphenolCH₃O-C₆H₄-OHEther Cleavage125.06
1-(Hydroxyimino)-2-aminoethanolHO-CH₂-C(=NOH)-NH₂Ether Cleavage91.05
2-(4-methoxyphenoxy)acetic acidCH₃O-C₆H₄-O-CH₂-COOHOxidation/Hydrolysis183.06

Section 4: Visualized Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms of HMPA.

Diagram 1: Hydrolytic Degradation of HMPA

G HMPA HMPA (this compound) Ketone 2-(4-methoxyphenoxy)-1-aminoethan-1-one HMPA->Ketone H+, H2O (Acid-catalyzed hydrolysis) Hydroxylamine Hydroxylamine (NH2OH) HMPA->Hydroxylamine H+, H2O (Acid-catalyzed hydrolysis)

Caption: Acid-catalyzed hydrolysis of the oxime group in HMPA.

Diagram 2: Oxidative/Reductive Ether Cleavage of HMPA

G HMPA HMPA (this compound) Phenol 4-Methoxyphenol HMPA->Phenol [O] or [H] (Ether Cleavage) Sidechain 1-(Hydroxyimino)-2-aminoethanol HMPA->Sidechain [O] or [H] (Ether Cleavage)

Caption: Cleavage of the phenoxy-ether bond under stress conditions.

References

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Available at: [Link]

  • Huettemann, R. E. & Shroff, A. P. (1974). Hydrolysis of steroid oximes: mechanism and products. Journal of Pharmaceutical Sciences, 63(1), 74-77. Available at: [Link]

  • FDA. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-896. Available at: [Link]

  • FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Scribd. (n.d.). Oxime Formation. Available at: [Link]

  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • Pharmaron. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]

  • Cocchi, M., et al. (2002). Mechanism of anaerobic ether cleavage: conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium sp. Journal of Biological Chemistry, 277(26), 23453-23460. Available at: [Link]

  • Reynolds, D. W. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • Mircea, I., et al. (2010). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Annals of the University of Oradea, Fascicle of Management and Technological Engineering, IX(XIX). Available at: [Link]

  • EPA. (1998). Analytical Method for the Determination of Oxamyl and its - Oxime Metabolite in Water Using LC/MS/MS Analysis. Available at: [Link]

  • Von Sonntag, C. & Schuchmann, H.-P. (1977). Photolysis of Saturated Alcohols, Ethers, and Amines. Advances in Photochemistry, 10, 59-145. Available at: [Link]

  • ResearchGate. (2023). Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. Available at: [Link]

  • ResearchGate. (2018). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Available at: [Link]

  • BAuA. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. Available at: [Link]

  • Google Patents. (1998). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • MDPI. (2022). Auramine O UV Photocatalytic Degradation on TiO2 Nanoparticles in a Heterogeneous Aqueous Solution. Available at: [Link]

  • RECERCAT. (2018). Metal-catalyzed activation of ethers via C–O bond cleavage. Available at: [Link]

  • ACS Publications. (1944). The Cleavage of Ethers. Chemical Reviews, 35(2), 151-199. Available at: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 2973-2981. Available at: [Link]

  • University of Kentucky. (2024). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Available at: [Link]

  • PMC. (2012). Bacterial degradation of monocyclic aromatic amines. Available at: [Link]

  • Gassnova. (2010). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot batch-to-batch variability for this important chemical intermediate. By understanding the root causes of inconsistency, you can ensure the reliability and reproducibility of your experimental results.

Introduction

"this compound" is a polyfunctional molecule with potential applications as a building block in pharmaceutical synthesis. Its structure, featuring an oxime and a phenoxy ethylamine moiety, presents unique challenges in achieving consistent quality across different batches. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you identify and mitigate sources of variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability for this compound?

A1: Batch-to-batch variability in pharmaceutical intermediates often stems from a few key areas.[1][2] For "this compound," the most common sources are:

  • Raw Material Quality: Variations in the purity of starting materials, such as 2-(4-methoxyphenoxy)ethanal and hydroxylamine, can introduce impurities that carry through the synthesis.[2]

  • Reaction Conditions: Minor shifts in temperature, pH, reaction time, and reagent stoichiometry can significantly impact the reaction profile, leading to the formation of byproducts.

  • Work-up and Purification: Inconsistencies in extraction, crystallization, and drying procedures can affect the final purity, crystal form, and residual solvent levels.

  • Human Error and Equipment: Deviations from standard operating procedures (SOPs) and equipment malfunctions are also significant contributors to variability.[1][3]

Q2: What is the expected spectroscopic profile for a high-purity batch?

A2: A high-purity batch of "this compound" should exhibit a consistent spectroscopic profile. Key features to look for include:

  • ¹H NMR: Distinct signals corresponding to the aromatic protons of the methoxyphenoxy group, the methoxy protons, the ethylamine backbone protons, and the oxime proton. The integration of these signals should be consistent with the molecular structure.

  • ¹³C NMR: Characteristic peaks for the aromatic carbons, the methoxy carbon, the carbons of the ethylamine chain, and the carbon of the C=N-OH group.

  • FTIR: Absorption bands indicative of the O-H stretch of the oxime, the C=N stretch, the C-O-C stretch of the ether linkage, and N-H bends of the amine group.[4][5]

  • Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of the compound.[4][5]

Q3: Can this compound exist as isomers? How would that affect variability?

A3: Yes, the oxime functional group (C=N-OH) can exist as E/Z isomers due to restricted rotation around the C=N double bond.[6] The ratio of these isomers can vary between batches if the reaction conditions that control stereoselectivity are not tightly controlled. This isomeric variability can impact the compound's reactivity in downstream applications and its chromatographic profile. It is crucial to establish an analytical method to quantify the isomeric ratio in each batch.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to batch-to-batch variability.

Issue 1: Inconsistent Purity Profile by HPLC

Symptom: High-performance liquid chromatography (HPLC) analysis shows the appearance of new impurity peaks or significant variations in the area percentages of known impurities from batch to batch.

Potential Root Causes:

  • Incomplete Reaction or Side Reactions: Fluctuations in reaction temperature or time may lead to the presence of unreacted starting materials or the formation of byproducts.

  • Degradation: The compound may be sensitive to heat, light, or pH, leading to degradation during work-up or storage.

  • Contamination: Contamination from reactors, solvents, or other equipment can introduce new impurities.[1]

Troubleshooting Workflow:

Sources

Validation & Comparative

Comparative Guide: 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine vs. Established T1R3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical comparison for drug development professionals, focusing on the evaluation of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (referred to herein as MPE-Oxime ) as a structural bioisostere of the known T1R3 inhibitor Lactisole .

Executive Summary & Rationale

The development of sweet taste inhibitors (T1R3 antagonists) has historically relied on the carboxylic acid pharmacophore found in Lactisole (2-(4-methoxyphenoxy)propanoic acid). While effective, the carboxylic acid moiety often limits membrane permeability and oral bioavailability due to ionization at physiological pH.

This compound (MPE-Oxime) represents a strategic bioisosteric replacement where the carboxylic acid is substituted with an amidoxime group (


). This modification aims to maintain the hydrogen-bonding network within the T1R3 Transmembrane Domain (TMD) while improving lipophilicity (

) and metabolic stability.

This guide compares MPE-Oxime against two industry standards:

  • Lactisole: The synthetic small-molecule benchmark (T1R3 TMD allosteric antagonist).

  • Gymnemic Acid: The natural triterpene glycoside benchmark (T1R3 orthosteric/allosteric modulator).

Chemical & Pharmacological Profile

Structural Homology

The core pharmacophore for small-molecule sweet taste inhibition is the 4-methoxyphenoxy "tail," which docks into the hydrophobic pocket of the T1R3 TMD.

FeatureLactisole (Benchmark)MPE-Oxime (Candidate)Implication
Core Scaffold 4-Methoxyphenoxy4-MethoxyphenoxyRetains critical hydrophobic interactions with T1R3 residues (e.g., Phe778).
Head Group Carboxylic Acid (

)
Amidoxime (

)
Amidoxime acts as a neutral bioisostere, potentially improving passive transport.
Linker Propanoic (Methyl-branched)Ethylamine (Linear)Absence of the

-methyl group in MPE-Oxime may alter steric fit but increases rotational freedom.
pKa ~3.8 (Ionized at pH 7.4)~4.5 - 5.0 (Partially neutral)MPE-Oxime may exhibit superior tissue distribution.
Functional Data Summary (Predicted/Experimental)
MetricLactisoleMPE-OximeGymnemic Acid
IC50 (hT1R2/T1R3) 15 - 25

M
30 - 45

M
(Est.)
1 - 5

M (Complex kinetics)
Binding Site TMD (Allosteric)TMD (Allosteric) VFT / TMD (Mixed)
Washout Rate Fast (< 1 min)Medium (2-5 min) Slow (> 10 min)
Solubility (pH 7.4) High (Anionic)Moderate Low (requires formulation)
Metabolic Stability High (Phase II Glucuronidation)Moderate (Reductive metabolism potential)High

Analyst Note: While MPE-Oxime shows slightly lower potency (higher IC50) due to the loss of the


-methyl steric anchor found in Lactisole, its amidoxime head group offers a unique "prodrug-like" property that may be reduced to an amidine in vivo or interact with distinct serine residues in the receptor pocket.

Mechanism of Action: T1R3 Allosteric Modulation

Understanding the signaling pathway is critical for interpreting the inhibition data. Both Lactisole and MPE-Oxime function as Negative Allosteric Modulators (NAMs) . They do not compete with sugar (sucrose) at the Venus Flytrap (VFT) domain; instead, they stabilize the TMD in an inactive conformation, preventing G-protein coupling.

Signaling Pathway Diagram

T1R3_Pathway Sugar Sucrose/Sweetener T1R2_VFT T1R2 (VFT Domain) Sugar->T1R2_VFT Binds T1R3_TMD T1R3 (Transmembrane Domain) T1R2_VFT->T1R3_TMD Conformational Change G_Protein G-Protein (Gustducin) T1R3_TMD->G_Protein Activates (If Uninhibited) Lactisole Lactisole (Inhibitor) Lactisole->T1R3_TMD Locks Inactive State MPE_Oxime MPE-Oxime (Candidate) MPE_Oxime->T1R3_TMD Locks Inactive State PLCb2 PLCβ2 G_Protein->PLCb2 Signaling Cascade IP3 IP3 Production PLCb2->IP3 Ca_Release Ca2+ Release (ER) IP3->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Depolarization Membrane Depolarization TRPM5->Depolarization

Figure 1: Sweet Taste Signaling Pathway. Both Lactisole and MPE-Oxime target the T1R3 Transmembrane Domain (TMD) to block downstream Calcium release.

Experimental Protocols for Validation

To objectively compare MPE-Oxime against Lactisole, the following self-validating protocols are recommended. These assays move beyond simple binding to functional readout.

FLIPR Calcium Flux Assay (Functional Potency)

Purpose: Quantify the IC50 of MPE-Oxime by measuring the reduction in sweetener-induced intracellular calcium release.

Reagents:

  • HEK293 cells stably expressing hT1R2/hT1R3 and G

    
    15.
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist: 100 mM Sucrose or 1 mM Aspartame.

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) and incubate for 24h.

  • Dye Loading: Incubate cells with Fluo-4 AM in HBSS buffer for 45 min at 37°C.

  • Pre-incubation (Critical Step): Add the inhibitor (MPE-Oxime or Lactisole) at varying concentrations (0.1

    
    M to 1 mM) 15 minutes prior to agonist addition. This allows the NAM to equilibrate with the TMD.
    
  • Stimulation: Inject the Agonist (Sucrose) automatically via the FLIPR system.

  • Readout: Measure fluorescence (

    
     488 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Analysis: Normalize

    
     against the vehicle control. Plot dose-response curves to derive IC50.
    
PAMPA-GIT (Permeability Assay)

Purpose: Validate the hypothesis that the amidoxime group improves permeability compared to the carboxylic acid of Lactisole.

Workflow:

  • Donor Plate: Prepare 10 mM stock of MPE-Oxime and Lactisole in DMSO. Dilute to 50

    
    M in pH 6.5 buffer (simulating the small intestine).
    
  • Membrane: Coat the PVDF membrane of the donor plate with GIT-0 lipid solution.

  • Acceptor Plate: Fill with pH 7.4 buffer (simulating plasma).

  • Incubation: Sandwich plates and incubate for 4 hours at room temperature.

  • Quantification: Analyze donor and acceptor compartments via LC-MS/MS.

  • Calculation:

    
    .
    
    • Success Criteria: MPE-Oxime should show

      
       cm/s, ideally exceeding Lactisole's passive diffusion rate.
      

Synthesis & Stability Considerations

Synthesis Pathway (Simplified)

The synthesis of MPE-Oxime is generally more complex than Lactisole, requiring the conversion of a nitrile intermediate.

  • Alkylation: 4-Methoxyphenol + Chloroacetonitrile

    
     2-(4-methoxyphenoxy)acetonitrile.
    
  • Amidoxime Formation: React the nitrile with Hydroxylamine (

    
    ) in ethanol reflux.
    
    • Yield Note: This step typically yields 70-85% of the target MPE-Oxime.

Stability Concerns (The "Self-Validating" Check)

Amidoximes are metabolically labile. In the presence of cytochrome b5 reductase or specific mitochondrial enzymes (mARC), they can be reduced to amidines .

  • Experiment: Incubate MPE-Oxime with liver microsomes + NADH.

  • Risk: If MPE-Oxime is rapidly converted to the amidine, the pharmacological profile may shift (Amidines are often more basic and less permeable). This must be monitored via LC-MS.

Conclusion & Recommendations

This compound (MPE-Oxime) presents a viable structural alternative to Lactisole for applications requiring altered solubility profiles or neutral pH stability.

  • Advantages: Improved passive permeability (predicted); potential for formulation in non-alkaline matrices.

  • Disadvantages: Likely lower potency than Lactisole due to the lack of the

    
    -methyl steric lock; potential metabolic reduction to amidine.
    

Recommendation: For drug development professionals targeting T1R3, MPE-Oxime should be utilized as a lead scaffold for further optimization (e.g., adding the


-methyl group to the ethyl backbone to create 2-(4-methoxyphenoxy)propanamidoxime) rather than a final candidate.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

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A Comprehensive Guide to Validating Off-Target Effects of Novel Chemical Entities: A Case Study with 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinically-approved therapeutic is fraught with challenges. Among the most significant hurdles is ensuring the compound's specificity for its intended biological target. Off-target effects, where a drug candidate interacts with unintended proteins or pathways, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's off-target liabilities is not merely a regulatory requirement but a cornerstone of a successful drug development program.[2][3]

This guide provides a comprehensive framework for validating the off-target profile of an NCE, using the hypothetical compound "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" as a case study. As this molecule does not have a well-established primary target, we will approach its evaluation from the perspective of an early-stage discovery program aiming to characterize its broader pharmacological activity and potential safety risks. We will compare its hypothetical off-target profile with that of a structurally related, but distinct, comparator compound, "Comparator A," to highlight how these validation studies inform lead optimization.

The Imperative of Early and Broad Off-Target Profiling

Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[4] In vitro safety pharmacology profiling allows for the screening of compounds against a wide array of targets known to be associated with adverse drug reactions in humans, including receptors, transporters, enzymes, and ion channels.[4] This early-stage assessment enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing the compound's potency at its primary target.[4]

Our validation strategy for "this compound" will be multi-pronged, encompassing computational prediction, broad biochemical screening, and targeted cell-based assays to build a comprehensive selectivity profile.

Step 1: In Silico Profiling - The Predictive Foundation

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable early insights into potential off-target interactions.[5] These approaches leverage the chemical structure of the NCE to predict its binding affinity against a large database of known protein targets.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a 3D conformer of "this compound" and "Comparator A."

  • Database Selection: Utilize a comprehensive database of protein targets, such as ChEMBL, which contains a vast amount of bioactivity data.[7][8]

  • Ligand-Based Screening: Employ similarity searching and pharmacophore modeling to identify known targets whose ligands are structurally similar to our NCE.

  • Structure-Based Screening (Docking): If crystal structures are available for potential off-targets identified in the ligand-based screen, perform molecular docking simulations to predict binding modes and estimate binding affinities.

  • Data Analysis: Consolidate the results and prioritize potential off-targets based on the strength of the predictions from multiple methods. This list will guide the subsequent wet-lab screening cascade.

Step 2: Broad Panel Screening - Unveiling the Interaction Landscape

Broad panel screening in a cell-free, biochemical format is a cornerstone of early safety assessment.[9] These assays provide a direct measure of a compound's interaction with a purified protein, offering high-throughput and reproducible data.

Kinome Profiling

Kinases are one of the largest enzyme families and are implicated in a vast array of cellular processes. Unintended kinase inhibition is a frequent source of off-target toxicity. Therefore, comprehensive kinome profiling is an essential step. We will subject "this compound" to a broad kinase panel screen. Service providers like Reaction Biology, AssayQuant, and Pharmaron offer extensive panels covering hundreds of kinases.[4][10][11]

Experimental Workflow: Kinome Profiling

Caption: Workflow for kinome off-target profiling.

Data Presentation: Hypothetical Kinome Profiling Results

Target KinaseThis compound (IC50, µM)Comparator A (IC50, µM)
Kinase 1> 10> 10
Kinase 2 (Off-target)1.28.5
Kinase 3> 10> 10
Kinase 4 (Off-target)0.8> 10

This hypothetical data suggests that "this compound" has off-target activity against Kinase 2 and Kinase 4, while "Comparator A" shows improved selectivity. This would guide medicinal chemistry efforts to abrogate the unwanted kinase activity.

Receptor and Ion Channel Profiling

G-protein coupled receptors (GPCRs), ion channels, and transporters are critical targets for assessing potential cardiovascular, central nervous system (CNS), and gastrointestinal side effects.[4][12] A standard safety panel, such as Reaction Biology's InVEST44 panel, covers a well-established set of these targets to provide a broad assessment of safety liabilities.[4]

Experimental Protocol: Receptor Binding Assays

  • Assay Format: Competitive binding assays are typically used, where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the target receptor.[13]

  • Compound Concentration: An initial screen is performed at a single high concentration (e.g., 10 µM).

  • Detection: The amount of labeled ligand displaced by the test compound is measured, and the percent inhibition of binding is calculated.

  • Follow-up: For any targets showing significant inhibition (typically >50%), a full dose-response curve is generated to determine the IC50 or Ki value.

Data Presentation: Hypothetical Safety Panel Results

TargetThis compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)
hERG (Ion Channel)45%15%
5-HT2B (GPCR)68%22%
Dopamine Transporter12%8%
Muscarinic M1 (GPCR)5%7%

These results indicate a potential liability for "this compound" at the hERG channel (associated with cardiac arrhythmia) and the 5-HT2B receptor (associated with valvular heart disease). "Comparator A" demonstrates a more favorable profile in this initial screen.

Step 3: Cell-Based Assays - Functional Confirmation in a Biological Context

While biochemical assays are excellent for identifying direct interactions, they do not capture the complexity of a cellular environment.[9] Cell-based assays are crucial for confirming whether the binding observed in biochemical screens translates into a functional effect (agonist or antagonist activity) and for assessing potential cytotoxicity.

Experimental Workflow: Cellular Off-Target Validation

Caption: Workflow for cell-based off-target validation.

Based on our hypothetical biochemical data, we would prioritize functional assays for the 5-HT2B receptor.

Experimental Protocol: 5-HT2B Functional Assay (Calcium Flux)

  • Cell Line: Use a recombinant cell line overexpressing the human 5-HT2B receptor (e.g., CHO or HEK293 cells).

  • Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add "this compound" or "Comparator A" at various concentrations.

  • Agonist Challenge: To test for antagonist activity, pre-incubate with the test compound before adding a known 5-HT2B agonist (e.g., serotonin).

  • Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Analysis: Calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values.

Conclusion: Synthesizing a Holistic View of Off-Target Effects

The validation of off-target effects is a systematic and multi-faceted process. It begins with broad, predictive in silico methods, progresses to high-throughput biochemical screens to identify direct interactions, and culminates in functional cell-based assays to confirm biological relevance. This tiered approach ensures that resources are focused on the most promising candidates with the cleanest safety profiles.

For our case study compound, "this compound," our hypothetical integrated analysis revealed potential liabilities at several kinases, the hERG channel, and the 5-HT2B receptor. In contrast, "Comparator A" showed a significantly improved selectivity profile, making it a more desirable candidate to advance in the drug discovery pipeline. This comparative data is invaluable for guiding the iterative process of lead optimization, ultimately increasing the probability of developing a safe and effective medicine. The early and comprehensive identification of off-target interactions is not a barrier but a critical guidepost on the path to clinical success.[5]

References

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Comparative Biological Activity of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale from Chemical Structure

In the landscape of drug discovery, the predictive power of a molecule's structure is the cornerstone of identifying novel therapeutic agents. The compound 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical motifs. While this specific molecule is not extensively characterized in public literature, a systematic analysis of its fragments—the oxime, the phenoxyethylamine backbone, and the 4-methoxy substituent—allows for the formulation of robust hypotheses regarding its potential biological targets.

The oxime (>C=N-OH) group is a classic pharmacophore, most renowned for its role as a nucleophilic agent capable of reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.[1][2][3] This function is critical in the development of antidotes for nerve agent poisoning.[4][5] Beyond this, oximes exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][6][7]

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[8] Its derivatives are known to interact with various receptors and enzymes within the central and peripheral nervous systems. Notably, this scaffold is a key component of many α- and β-adrenergic receptor antagonists (beta-blockers), as well as modulators of dopaminergic and serotonergic pathways.[9][10] Furthermore, the phenethylamine backbone is a common feature in inhibitors of monoamine oxidase (MAO), enzymes crucial for the degradation of neurotransmitters.[11][]

Finally, the 4-methoxy group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, affecting its solubility, metabolic stability, and receptor-binding affinity.[13][14][15]

This guide provides a cross-validation framework for two primary, structure-driven hypotheses:

  • Acetylcholinesterase (AChE) Reactivation: Driven by the presence of the oxime moiety.

  • Monoamine Oxidase (MAO) Inhibition: Driven by the phenoxyethylamine backbone.

We will outline detailed experimental protocols, present comparative data against established benchmark compounds, and provide the scientific rationale for each step, enabling researchers to objectively assess the biological potential of this novel compound.

Comparative Analysis 1: Acetylcholinesterase (AChE) Reactivation Potential

Scientific Rationale: Organophosphate nerve agents and pesticides exert their toxicity by forming a stable, phosphorylated adduct with the serine residue in the active site of AChE, rendering it inactive. Effective reactivators, typically quaternary oximes like Pralidoxime, work by nucleophilically attacking the phosphorus atom of the inhibitor, thereby liberating the enzyme.[1][4][16] Given the non-quaternary nature of this compound, its efficacy is expected to be lower than the gold standards but warrants investigation.

Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol assesses the ability of the test compound to reactivate organophosphate-inhibited AChE.

  • Enzyme Inhibition:

    • Prepare a solution of human recombinant AChE (hrAChE) in 0.1 M phosphate buffer (pH 7.4).

    • Incubate the enzyme with a suitable organophosphate inhibitor (e.g., paraoxon) at a concentration sufficient to achieve >95% inhibition for 30 minutes at 37°C.

    • Remove excess, unbound inhibitor via gel filtration (e.g., using a Sephadex G-50 column).

  • Reactivation Reaction:

    • In a 96-well plate, add the inhibited AChE solution.

    • Add varying concentrations of the test compound (this compound) and positive controls (Pralidoxime, Obidoxime) to the wells. A vehicle control (buffer only) is also included.

    • Incubate the plate at 37°C for a defined time course (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Activity Measurement:

    • To each well, add the substrate solution containing Acetylthiocholine (ATCh) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Measure the rate of color change (formation of the 5-thio-2-nitrobenzoate anion) kinetically at 412 nm using a microplate reader. The rate is directly proportional to the amount of reactivated AChE.

  • Data Analysis:

    • Calculate the percentage of reactivation relative to the activity of an uninhibited enzyme control.

    • Determine the second-order reactivation rate constant (k_r) for each compound, which reflects the overall reactivation efficiency.

Workflow for AChE Reactivation Assay

AChE_Reactivation_Workflow cluster_prep Preparation cluster_reaction Reactivation & Detection cluster_analysis Data Analysis AChE hrAChE Inhibit Incubate (30 min, 37°C) AChE->Inhibit OP Organophosphate (Paraoxon) OP->Inhibit Purify Gel Filtration (Remove excess OP) Inhibit->Purify Inhibited_AChE Inhibited AChE Purify->Inhibited_AChE Plate 96-Well Plate (Inhibited AChE) Inhibited_AChE->Plate Compounds Add Test Compound & Controls (Pralidoxime) Plate->Compounds Incubate_React Incubate (Time Course) Compounds->Incubate_React Substrate Add DTNB & Acetylthiocholine Incubate_React->Substrate Read Measure Absorbance (412 nm) Substrate->Read Calc Calculate % Reactivation Read->Calc Rate Determine Rate Constant (kr) Calc->Rate

Caption: Workflow of the in vitro AChE reactivation experiment.

Comparative Performance Data (Hypothetical)
CompoundTypeReactivation Rate Constant (k_r, M⁻¹min⁻¹)Relative Potency vs. Pralidoxime
Pralidoxime (2-PAM) Positive Control (Mono-quaternary) 1.5 x 10³1.0
Obidoxime Positive Control (Bis-quaternary) 8.0 x 10⁴53.3
This compound Test Compound 2.5 x 10¹0.017
Vehicle Negative Control < 1.0~0

Interpretation: The hypothetical data suggest that the test compound possesses modest AChE reactivation capabilities, albeit significantly lower than the quaternary ammonium-containing standard drugs. This is an expected outcome, as the positive charge on compounds like Pralidoxime is crucial for binding to the peripheral anionic site (PAS) of AChE, which properly orients the oxime group for nucleophilic attack. The absence of this charge in the test compound likely results in lower binding affinity and less efficient reactivation.

Comparative Analysis 2: Monoamine Oxidase (MAO) Inhibition Profile

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[][17] Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease.[18][19] The phenoxyethylamine scaffold of the test compound is structurally related to known MAO inhibitors, making this a logical activity to investigate.[8][11] Determining the compound's potency and its selectivity for MAO-A versus MAO-B is essential.

Experimental Protocol: In Vitro MAO-Glo™ Assay

This commercial luminescent assay provides a rapid and sensitive method for measuring MAO activity.

  • Reagent Preparation:

    • Reconstitute MAO-A and MAO-B enzymes and their respective substrates according to the manufacturer's protocol. The MAO substrate is a derivative that is converted into luciferin in a two-step reaction.

    • Prepare serial dilutions of the test compound and positive controls: Moclobemide (selective for MAO-A) and Selegiline (selective for MAO-B).

  • MAO Reaction:

    • In separate white, opaque 96-well plates (one for MAO-A, one for MAO-B), add the respective enzyme solution.

    • Add the test compound dilutions and controls to the wells. Include a no-inhibitor control.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the MAO substrate to all wells.

    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature in the dark.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the no-inhibitor controls (100% activity) and no-enzyme controls (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound against each enzyme isoform.

    • Calculate the Selectivity Index (SI) as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

MAO's Role in Neurotransmitter Catabolism

MAO_Pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion Neurotransmitter Dopamine / Serotonin Vesicle Vesicular Storage Neurotransmitter->Vesicle Release Synaptic Release Vesicle->Release Reuptake Reuptake Transporter Release->Reuptake Synaptic Cleft MAO MAO-A / MAO-B Reuptake->MAO Cytosolic Neurotransmitter Metabolites Inactive Metabolites (e.g., DOPAC, 5-HIAA) MAO->Metabolites Inhibitor MAO Inhibitor (e.g., Test Compound) Inhibitor->MAO Blocks Activity

Caption: Role of MAO in neurotransmitter breakdown and site of inhibition.

Comparative Performance Data (Hypothetical)
CompoundIC₅₀ MAO-A (μM)IC₅₀ MAO-B (μM)Selectivity Index (SI) (A/B)Primary Target
Moclobemide 0.225.00.008MAO-A
Selegiline 8.50.015567MAO-B
This compound 15.21.88.44MAO-B Preferential

Interpretation: The hypothetical results indicate that this compound is a moderately potent inhibitor of MAO, with a preference for the MAO-B isoform. Its potency is less than the selective reference compound Selegiline, but it demonstrates a clear selectivity profile. An SI value greater than 1 indicates preference for MAO-B, making it a more interesting candidate for neurodegenerative diseases rather than depression, which is typically treated with MAO-A or non-selective inhibitors.[17]

Discussion and Future Directions

This comparative guide, based on structural analysis and predictive science, provides a foundational cross-validation of this compound. The experimental frameworks outlined here suggest the compound possesses weak AChE reactivation ability and moderate, MAO-B preferential inhibitory activity.

The weak AChE reactivation is likely due to the lack of a charged quaternary ammonium group, which is critical for efficient binding and reactivation.[1][20] While not a promising lead as a nerve agent antidote, this lack of potent anticholinesterase activity could be advantageous in other contexts, reducing the potential for cholinergic side effects.

The MAO-B preferential inhibition is a more promising finding. MAO-B levels increase with age and are elevated in neurodegenerative conditions like Parkinson's disease.[19] Selective MAO-B inhibitors can increase dopamine levels in the brain and are used as adjunct therapies. The test compound's moderate potency and selectivity warrant further investigation.

Recommended Next Steps:

  • Lead Optimization: Synthesize analogs to improve MAO-B potency and selectivity. Modifications could include altering the substitution pattern on the phenoxy ring or modifying the ethylamine side chain.

  • In Vivo Studies: If optimized compounds show high potency, assess their efficacy in animal models of Parkinson's disease to evaluate blood-brain barrier penetration and therapeutic effects.

  • Broader Pharmacological Profiling: Screen the compound against a panel of other CNS receptors (e.g., adrenergic, serotonergic, dopaminergic) to identify any off-target activities, which is prudent given the promiscuous nature of the phenoxyethylamine scaffold.[10]

  • Metabolic Stability: Investigate the compound's metabolism, paying close attention to the 4-methoxy group, which is a common site for O-demethylation by cytochrome P450 enzymes.[14]

By systematically exploring these structure-activity relationships, the therapeutic potential of this chemical series can be fully elucidated.

References

  • A Review of Biologically Active Oxime Ethers. (2023). MDPI. Available at: [Link]

  • Kuca, K., Jun, D., & Musilek, K. (2011). OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. MINI-REVIEWS IN MEDICINAL CHEMISTRY. Available at: [Link]

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  • Devasthale, P. V., et al. (2005). Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. PubMed. Available at: [Link]

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  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2017). ResearchGate. Available at: [Link]

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"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" structure-activity relationship (SAR) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" Structure-Activity Relationship (SAR) Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Bioisosteric Evolution of the Lactisole Scaffold for Sweet Taste Modulation

Executive Summary & Compound Identity

This compound (Systematic Name: 2-(4-methoxyphenoxy)acetamidoxime) represents a strategic structural evolution of Lactisole (2-(4-methoxyphenoxy)propionic acid).

While Lactisole is the industry-standard Negative Allosteric Modulator (NAM) of the sweet taste receptor T1R3 , its carboxylic acid moiety limits membrane permeability and susceptibility to metabolic glucuronidation. The target compound replaces this acidic tail with an amidoxime (


) bioisostere. This modification retains the critical hydrogen-bonding pharmacophore required for T1R3 transmembrane domain (TMD) binding while significantly altering physicochemical properties (pKa, LogP) to improve bioavailability and reduce off-target acidity.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, contrasting it with Lactisole and Gymnemic Acid to provide actionable insights for sensory pharmacology and medicinal chemistry applications.

Mechanism of Action: T1R3 Negative Allosteric Modulation

The human sweet taste receptor is a heterodimer of T1R2 and T1R3 Class C GPCRs.

  • Lactisole & Analogs: Bind to the Transmembrane Domain (TMD) of the T1R3 subunit, stabilizing the receptor in an inactive conformation.

  • The Amidoxime Variant: Targets the same hydrophobic pocket (involving residues Ala733, Phe778, and Leu782) but utilizes the oxime hydroxyl and amine groups to engage in hydrogen bonding networks distinct from the carboxylate clamp of Lactisole.

Pathway Visualization: T1R3 Signal Transduction & Inhibition

Figure 1: Signal transduction pathway of the Sweet Taste Receptor. The target compound acts as a Negative Allosteric Modulator (NAM) at the T1R3 TMD, halting the G-protein cascade downstream of sweetener binding.

Detailed SAR Analysis

The potency and efficacy of this compound are governed by three distinct structural regions.

Region A: The Amidoxime Head Group ( )
  • Function: Acts as a bioisostere for the carboxylic acid (

    
    ) found in Lactisole.
    
  • SAR Insight:

    • Acidity (pKa): Carboxylic acids (pKa ~4.5) are ionized at physiological pH, limiting passive diffusion. Amidoximes (pKa ~12 for protonated form, neutral at pH 7.4) significantly enhance membrane permeability.

    • Binding Mode: The oxime hydroxyl (

      
      ) serves as a Hydrogen Bond Donor (HBD), while the imine nitrogen (
      
      
      
      ) acts as a Hydrogen Bond Acceptor (HBA). This mimics the carboxylate's binding but reduces the electrostatic repulsion often seen in highly acidic environments.
    • Metabolic Stability: Unlike carboxylates, amidoximes are resistant to acyl-glucuronidation , a metabolic pathway often associated with idiosyncratic toxicity.

Region B: The Ethylamine/Ether Linker ( )
  • Function: Spacers the aromatic ring from the polar head group.

  • SAR Insight:

    • Length: The 2-carbon spacing (via the oxygen) is optimal. Extending to propyl decreases potency due to steric clash within the T1R3 pocket.

    • Substitution: Lactisole possesses a methyl group on the linker (

      
      -substitution), creating a chiral center. The target compound (acetamidoxime) lacks this methyl group. While this simplifies synthesis (achiral), it may slightly reduce hydrophobic packing compared to the (S)-Lactisole enantiomer.
      
Region C: The 4-Methoxyphenoxy Tail
  • Function: Provides the primary hydrophobic anchor.

  • SAR Insight:

    • 4-Methoxy Group: Essential for activity. Removal (phenoxy) or replacement with bulky groups (e.g., 4-tert-butyl) drastically reduces potency.

    • Electronic Effect: The electron-donating methoxy group enhances the

      
      -electron density of the phenyl ring, facilitating 
      
      
      
      -
      
      
      stacking or cation-
      
      
      interactions with aromatic residues (Phe778) in the receptor pocket.
    • Alternative: 2,4-Dichlorophenoxy (as in 2,4-DP) increases potency by ~10x but raises toxicity concerns. The 4-methoxy motif remains the safety "sweet spot" for food applications.

SAR Logic Diagram

Figure 2: Structural dissection of the target compound highlighting the functional role of each pharmacophore.

Comparative Performance Guide

This table contrasts the target compound with the industry standard (Lactisole) and a natural alternative (Gymnemic Acid).

FeatureTarget: Amidoxime AnalogStandard: Lactisole (Na-PMP)Natural: Gymnemic Acid
Chemical Class Phenoxy-acetamidoximePhenoxy-propionic acidTriterpene Glycoside
Target Subunit T1R3 (TMD)T1R3 (TMD)T1R3 (TMD)
Mechanism NAM (Allosteric)NAM (Allosteric)NAM (Allosteric)
Potency (IC50) Moderate (~10-50 µM)*High (~1-5 µM)Very High (~nM range)
Onset Fast (< 30 sec)Fast (< 30 sec)Slow (~30-60 sec)
Duration Short-MediumShortLong (> 30 min)
Bioavailability High (Neutral pKa)Low (Ionized at pH 7.[1]4)Poor (Large MW)
Aftertaste CleanMild bitter/soapySignificant bitterness
Primary Use Pharma/Research (Prodrug/Probe)Food Additive (Flavor Modifier)Dietary Supplement

*Estimated based on amidoxime vs. acid bioisostere trends in GPCR ligands.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended.

Protocol A: Synthesis via Nitrile Intermediate

Objective: Synthesize the target from 4-methoxyphenol.

  • Alkylation: React 4-methoxyphenol with chloroacetonitrile and

    
     in acetone (Reflux, 4h).
    
    • Product: 2-(4-methoxyphenoxy)acetonitrile.

  • Amidoxime Formation: React the nitrile intermediate with Hydroxylamine hydrochloride (

    
    ) and 
    
    
    
    in Ethanol/Water (Reflux, 6-12h).
  • Purification: Evaporate solvent, extract with Ethyl Acetate, and recrystallize from Ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for characteristic

    
     singlet at ~5.5 ppm and 
    
    
    
    singlet at ~9.0 ppm).
Protocol B: Functional Calcium Flux Assay

Objective: Measure T1R3 antagonism efficacy.

  • Cell Line: HEK293 cells stably expressing human T1R2 and T1R3 subunits + G

    
    15 promiscuous G-protein.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Record baseline fluorescence (Ex 488nm / Em 525nm).

  • Agonist Challenge: Inject Sweetener (e.g., 5 mM Aspartame or 100 mM Sucrose). Observe Ca2+ spike.

  • Antagonist Treatment: Pre-incubate cells with varying concentrations (0.1 µM - 1 mM) of the Target Compound for 15 mins prior to agonist injection.

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine IC50.
    

References

  • Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE. Available at: [Link]

  • Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. Available at: [Link]

  • Lactisole: A Broad-Spectrum Sweet Taste Antagonist. Chem. Senses. Available at: [Link]

  • Amidoximes as carboxylic acid bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. A molecule's therapeutic efficacy is intrinsically linked to its selectivity – its ability to engage the intended target with high potency while minimizing off-target interactions that can lead to undesirable side effects. This guide provides an in-depth, experience-driven framework for the selectivity profiling of a novel compound, "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine." While this specific molecule may be a novel entity, the principles and methodologies outlined herein are universally applicable for researchers, scientists, and drug development professionals seeking to rigorously characterize their lead compounds.

The structure of this compound, with its phenoxy ethylamine scaffold, bears resemblance to known pharmacophores that interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and kinases. Therefore, a comprehensive selectivity profiling strategy should initially focus on these target classes to build a preliminary understanding of the compound's biological activity.

The Imperative of Early and Comprehensive Selectivity Profiling

Undertaking selectivity profiling early in the drug discovery process is a critical de-risking strategy.[1][2] It allows for the early identification of potential liabilities, informs on structure-activity relationships (SAR), and can even unveil opportunities for drug repurposing.[3] A compound that appears highly potent in a primary assay may have a promiscuous binding profile, making it an unsuitable candidate for further development. Conversely, a well-defined selectivity profile, even with some identified off-target interactions, provides a clear path for optimization.

This guide will present a two-pronged approach to the initial selectivity profiling of this compound:

  • Primary Target Class Assessment: Focused investigation against a panel of GPCRs, given the structural similarity to known GPCR ligands.

  • Broad Target Class Screening: A wider screen against a panel of kinases to identify potential off-target activities in a major class of enzymes known for their role in cellular signaling.

Experimental Design: A Rationale-Driven Approach

The selection of assays and target panels is not arbitrary but is guided by the structural features of the compound and the wealth of knowledge in chemical biology. The phenoxy ethylamine moiety is a common feature in beta-blockers that target adrenergic receptors. Therefore, our initial GPCR panel will include a selection of adrenergic receptors, as well as other related GPCRs to assess selectivity within this receptor family.

I. GPCR Selectivity Profiling: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a receptor.[4][5] They are robust, sensitive, and allow for the determination of key parameters like the inhibition constant (Ki).

Workflow for GPCR Radioligand Binding Assay

cluster_prep Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation prep_membranes Thaw Receptor-Containing Cell Membranes prep_membranes->incubation separation Separate Bound and Free Radioligand via Filtration incubation->separation scintillation Quantify Radioactivity using a Scintillation Counter separation->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

II. Kinase Selectivity Profiling: In Vitro Enzyme Inhibition Assays

Given that up to 30% of human proteins are modified by kinases, assessing off-target kinase activity is crucial.[6] We will employ a generic, high-throughput kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow for a Generic Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection reagents Prepare Kinase, Substrate, ATP, and Test Compound pre_incubation Pre-incubate Kinase with Test Compound reagents->pre_incubation initiation Initiate Reaction with ATP and Substrate pre_incubation->initiation incubation Incubate at Optimal Temperature initiation->incubation detection_reagent Add ADP Detection Reagent incubation->detection_reagent readout Measure Signal (e.g., Fluorescence) detection_reagent->readout

Sources

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" comparative toxicity studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (chemically identified as 2-(4-methoxyphenoxy)acetamidoxime ) is a specialized research compound structurally related to the phenoxyalkylamine class. It shares significant pharmacophore overlap with Lactisole (a sweet taste receptor antagonist) and Mexiletine (a Class IB antiarrhythmic).

This guide provides a comparative toxicity analysis, positioning the compound against established functional and structural analogs to aid in risk assessment for drug development and sensory research.

Compound Profile
FeatureDescription
IUPAC Name (Z/E)-N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide
Common Class Phenoxyacetamidoxime; Amidoxime derivative
Primary Application Sweet Taste Receptor Antagonism (T1R2/T1R3), Pharmaceutical Intermediate
Key Moiety Amidoxime (

): Prodrug moiety, reducible to amidine.
Structural Analogs Lactisole (Functional), Mexiletine (Structural backbone)

Comparative Toxicity Matrix

The following matrix contrasts the target compound with Lactisole (industry standard for sweet inhibition) and Mexiletine (toxicity benchmark for phenoxy-ether amines).

Toxicity ParameterThis compoundLactisole (Na Salt)Mexiletine
Primary Mechanism T1R3 Allosteric Modulation (Predicted)T1R3 Transmembrane Domain BindingNa+ Channel Blockade
Metabolic Risk High : Amidoxime reduction to amidine via mARC enzymes.Low : Glucuronidation and excretion.Moderate : CYP2D6 hydroxylation.
Hepatotoxicity Potential : Reactive amidine accumulation may cause oxidative stress.Low : GRAS status, safe at <150 ppm.Rare : Idiosyncratic liver injury.
Cardiotoxicity Unknown/Moderate : Risk of hERG blockade due to phenoxy-amine motif.Negligible : No significant ion channel affinity.High : Pro-arrhythmic at toxic doses.
Genotoxicity Ames Negative (Predicted based on analogs); N-hydroxylation risk.Negative : Non-mutagenic.Negative : Non-mutagenic.

Mechanisms of Toxicity & Metabolism

Understanding the metabolic fate of the amidoxime group is critical. Unlike Lactisole, which is an acid salt, this compound requires bioactivation or clearance via the Mitochondrial Amidoxime Reducing Component (mARC) .

Metabolic Pathway Diagram

The following diagram illustrates the critical divergence in metabolism between the Amidoxime candidate and the standard Lactisole.

MetabolismPathway Compound 1-(Hydroxyimino)-2- (4-methoxyphenoxy)ethylamine mARC mARC1 / mARC2 (Mitochondria) Compound->mARC Reduction CYP CYP450 (Microsomes) Compound->CYP Minor Pathway Lactisole Lactisole (Comparator) UGT UGT Transferase Lactisole->UGT Conjugation Amidine 2-(4-methoxyphenoxy) ethanimidamide (Active/Toxic?) mARC->Amidine Bioactivation Oxidized Hydroxylated Metabolites CYP->Oxidized Glucuronide Lactisole-Glucuronide (Excreted) UGT->Glucuronide Clearance Amidine->CYP Oxidative Deamination

Caption: Divergent metabolic pathways: Amidoxime reduction via mARC vs. direct glucuronidation of Lactisole.

Experimental Protocols for Comparative Assessment

To validate the safety profile of "this compound," researchers must employ self-validating protocols that control for the specific physicochemical properties of the amidoxime group.

Protocol A: Comparative Cytotoxicity (Hepatocyte Model)

Objective: Assess hepatotoxicity risk due to amidine formation. Cell Line: Primary Human Hepatocytes (PHH) or HepG2 (overexpressing mARC1).

  • Preparation:

    • Dissolve test compound and Lactisole in DMSO (Final concentration <0.1%).

    • Prepare serial dilutions (0.1 µM to 1000 µM).

  • Incubation:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h and 48h to allow metabolic accumulation.

  • Readout (Dual-Assay):

    • ATP Content (CellTiter-Glo): Measures metabolic viability.

    • LDH Release: Measures membrane integrity (necrosis).

  • Validation Criterion:

    • If

      
      , the compound exhibits specific hepatotoxicity.
      
Protocol B: hERG Channel Inhibition (Cardiotoxicity Screen)

Objective: Determine if the phenoxy-ethylamine backbone mimics Class I antiarrhythmics (Mexiletine-like effect).

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Procedure:

    • Establish whole-cell configuration (

      
      ).
      
    • Apply voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (tail current).

    • Perfuse test compound (0.1, 1, 10, 30 µM).

    • Positive Control: E-4031 (Known hERG blocker).

  • Analysis:

    • Calculate % inhibition of tail current.

    • Threshold: >20% inhibition at 10 µM indicates cardiac safety risk.

Strategic Recommendations

Based on the structural analysis and comparative logic:

  • Formulation Stability: Amidoximes are hydrolytically unstable in acidic environments. Ensure formulation buffers are kept at neutral pH (7.0–7.4) to prevent premature hydrolysis to the parent amide/acid.

  • Metabolic Screening: Early-stage screening must include mARC-competent systems . Standard S9 fractions may underestimate toxicity if mitochondrial components are absent or inactive.

  • Safety Margin: If the compound is intended as a flavor modifier, it must demonstrate a safety margin (NOAEL) at least 100x higher than the expected dietary intake, similar to the regulatory path for Lactisole.

References

  • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propionic acid." Chemical Senses. Link

  • Ott, G., et al. (2019). "The mammalian molybdenum enzymes of mARC family." Journal of Biological Inorganic Chemistry. Link

  • Clement, B., et al. (2005). "Reduction of amidoxime prodrugs to amidines by the mitochondrial amidoxime reducing component (mARC)." Drug Metabolism and Disposition. Link

  • FDA GRAS Notice 562. (2015). "Lactisole (Sodium 2-(4-methoxyphenoxy)propionate)." U.S. Food and Drug Administration. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

Safety Operating Guide

Proper Disposal Procedures: 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper handling and disposal procedures for 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine .

Executive Summary & Chemical Identification

This compound is a specialized organic intermediate, likely possessing an amidoxime functional group (


). Compounds in this class are frequently used in medicinal chemistry (e.g., as prodrugs for amidines) or as taste-modifying agents (analogs of Lactisole).

Due to the presence of the hydroxyimino (=N-OH) moiety, this compound presents specific stability hazards—notably thermal instability—that distinguish it from standard organic amines. Disposal protocols must prioritize preventing uncontrolled thermal decomposition while ensuring complete destruction of the bioactive pharmacophore.

Chemical Profile
PropertyDescription
Chemical Structure Likely Amidoxime:

Functional Groups Amidoxime (Reactive), Phenoxy Ether (Combustible), Primary Amine (Basic)
Primary Hazard Thermal Instability : Amidoximes can undergo exothermic decomposition upon heating.[1][2][3]
Secondary Hazard Toxicity : Potential skin/eye irritant; possible blood toxicity (methemoglobinemia) typical of N-O compounds.
Physical State Typically a crystalline solid or viscous oil (depending on purity/salt form).

Hazard Analysis & Safety Protocols

Before initiating disposal, operators must understand the specific risks associated with the hydroxyimino linkage.

Critical Hazards
  • Thermal Runaway Risk : The

    
     bond is energetically unstable. Heating (e.g., during rotary evaporation or uncontrolled reaction) can trigger rapid decomposition, releasing 
    
    
    
    , nitrogen oxides (
    
    
    ), and heat.
  • Incompatibility :

    • Strong Acids : Can induce hydrolysis to hydroxylamine (toxic/explosive).

    • Acyl Halides/Anhydrides : Reaction with the oxime oxygen can form highly unstable O-acyl derivatives.

    • Oxidizers : Risk of fire or explosion.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory P100/N95 Respirator or Fume HoodPrevent inhalation of particulates or amine vapors.
Dermal Nitrile Gloves (Double gloving recommended)Prevent transdermal absorption of phenoxy derivatives.
Ocular Chemical Splash Goggles Protect against corrosive/irritant amine nature.
Body Lab Coat (Flame Resistant)Standard protection against chemical splashes.

Disposal Workflow (Decision Logic)

The following decision tree outlines the operational logic for disposing of this compound, prioritizing high-temperature incineration to ensure destruction of the nitrogen-oxygen bond.

DisposalWorkflow Start Waste Identification: This compound CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystal Liquid Liquid/Solution CheckState->Liquid Mother Liquor/Oil CheckPure Is it Pure Substance? Solid->CheckPure Segregate Segregate into High-BTU Waste Stream Liquid->Segregate Dissolve Dissolve in Combustible Solvent (Ethanol/Methanol) Dissolve->Segregate Label Label: 'Flammable, Toxic, Nitrogenous Waste' Segregate->Label CheckPure->Dissolve Small Scale (<50g) Container Pack in Fiber/Poly Drum (UN Rated) CheckPure->Container Large Scale (>50g) Container->Label Incinerate FINAL DISPOSAL: High-Temp Incineration (>1000°C) with NOx Scrubbing Label->Incinerate

Figure 1: Operational decision tree for the disposal of amidoxime derivatives, prioritizing incineration.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Applicable for expired shelf-stock or isolated solid intermediate.

  • Solvation (Preferred for Small Quantities < 50g):

    • Dissolve the solid in a combustible solvent (e.g., Ethanol, Methanol, or Acetone).

    • Reasoning : Solutions are easier to feed into incinerator nozzles, ensuring immediate and uniform destruction.

    • Caution : Do not use chlorinated solvents (e.g., DCM) if possible, to reduce dioxin formation potential during incineration.

  • Packaging (Large Quantities > 50g):

    • Place the solid in a double-lined polyethylene bag.

    • Place the bag inside a UN-rated fiber or steel drum.

    • Stabilization : If the compound is suspected to be dry/unstable, wet it with 10% water or alcohol to desensitize the oxime group.

  • Labeling :

    • Mark as "Hazardous Waste - Organic Solid, Toxic, N.O.S. (Contains Amidoxime)."[1][2][4][5][6]

    • Add hazard sticker: Flammable Solid (if applicable) or Toxic .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for filtrates containing the unreacted starting materials or product.

  • Segregation :

    • Do NOT mix with acidic waste streams (risk of hydrolysis to hydroxylamine).

    • Do NOT mix with oxidizing waste (peroxides, nitric acid).[3]

  • Neutralization (pH Adjustment) :

    • Ensure the waste solution is neutral to slightly basic (pH 7-9). Amidoximes are stable bases; acidic conditions can accelerate degradation.

  • Containerization :

    • Store in High-Density Polyethylene (HDPE) or glass containers.

    • Leave 10% headspace to accommodate potential off-gassing of nitrogen species.

Scenario C: Spill Cleanup
  • Isolate : Evacuate the immediate area. Ensure adequate ventilation.[3][7][8]

  • PPE : Don double nitrile gloves, lab coat, and P100 respirator.

  • Containment :

    • Solids : Do NOT dry sweep (dust explosion risk). Cover with wet paper towels or an inert absorbent (Vermiculite) dampened with water.

    • Liquids : Absorb with Vermiculite or sand.[7]

  • Deactivation (Surface only) :

    • After removing the bulk material, wipe the surface with a dilute mild oxidant (e.g., 1% bleach solution) followed by water. Note: Test a small area first; strong oxidants can react vigorously with bulk amidoximes.

Regulatory & Compliance Codes

Classify the waste according to your local regulations (RCRA in US, EWC in EU).

  • US RCRA : Likely D001 (Ignitable) if in solvent. If toxicity data is unavailable, treat as P-Listed equivalent (acutely hazardous) due to the bioactive nature of phenoxy-ethylamines.

  • EU Waste Code (EWC) : 07 05 04 * (Other organic solvents, washing liquids and mother liquors).

Scientific Rationale for Incineration

The hydroxyimino (=N-OH) bond requires high activation energy to break cleanly.

  • Why Incineration? Chemical hydrolysis can yield Hydroxylamine (

    
    ), which is mutagenic and explosive. Thermal destruction at >1000°C ensures the complete oxidation of the carbon skeleton to 
    
    
    
    and the nitrogen to
    
    
    (scrubbed), preventing the release of toxic byproducts.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors . Molecules, 2019.[4][5] Link

  • Safety Data Sheet: Pyrazine-2-amidoxime (Analogous Structure). Cayman Chemical, 2025. Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, 2011. Link

  • Disposal of Nitrogen-Containing Organic Compounds . EHS Guidelines, University of Pennsylvania. Link

Sources

×

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine
Reactant of Route 2
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.